1H-Indole, 3-(2-propyl-5-oxazolyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-indol-3-yl)-2-propyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVQYHMHWZCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918125 | |
| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93773-64-9 | |
| Record name | WS 30581A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity and Functional Profile of Indole-Based Cannabinoid Ligands at CB1 and CB2 Receptors
Introduction: The Therapeutic Potential of Cannabinoid Receptor Modulation
The endocannabinoid system, a complex lipid signaling network, plays a pivotal role in regulating a myriad of physiological processes, including pain perception, immune response, appetite, and mood. Central to this system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), both of which are G protein-coupled receptors (GPCRs). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues.[1] This differential expression profile has spurred significant interest in the development of receptor-subtype-selective ligands to achieve targeted therapeutic effects while minimizing psychoactive side effects associated with CB1 receptor activation.[2]
Indole-based synthetic cannabinoids have emerged as a versatile chemical scaffold for developing potent and selective modulators of CB1 and CB2 receptors.[3][4] The structural diversity of this class of compounds allows for fine-tuning of their pharmacological properties.[4] This guide provides a comprehensive technical overview of the methodologies used to characterize the binding affinity and functional activity of indole-based cannabinoid ligands, using N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide as a representative example.
Binding Affinity Profile of an Exemplary Indole-Based Ligand
The initial step in characterizing a novel cannabinoid ligand is to determine its binding affinity for the CB1 and CB2 receptors. This is typically achieved through competitive radioligand binding assays.[5][6] In these assays, the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data is used to calculate the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
For our representative compound, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, the binding affinities at human CB1 and CB2 receptors are summarized in the table below.[1]
| Receptor | Radioligand | Test Compound Ki (nM) |
| hCB1 | [3H]CP-55,940 | 345 |
| hCB2 | [3H]CP-55,940 | 0.37 |
Data sourced from Moldovan et al., 2017.[1]
The data clearly demonstrates that this compound is a highly potent and selective CB2 receptor ligand, with a Ki value in the sub-nanomolar range for CB2 and a significantly weaker affinity for the CB1 receptor. This selectivity is a desirable characteristic for therapeutic applications targeting peripheral inflammation or immune modulation without inducing central nervous system effects.[1]
Experimental Protocol: Radioligand Competition Binding Assay
The determination of a ligand's binding affinity is a cornerstone of its pharmacological characterization. The following protocol outlines a standardized radioligand competition binding assay for CB1 and CB2 receptors.[7][8]
Objective: To determine the inhibitory constant (Ki) of a test compound at human CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors.[9]
-
Radioligand: [3H]CP-55,940, a high-affinity, non-selective cannabinoid agonist.[9]
-
Test Compound: N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide, dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/mL BSA, pH 7.4.[9]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[8]
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).[7]
-
Cell harvester and scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add a fixed concentration of the radioligand ([3H]CP-55,940) to all wells. The concentration is typically close to its Kd value.[7]
-
Compound Addition: Add increasing concentrations of the test compound to the experimental wells.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of an unlabeled ligand).[7]
-
Membrane Addition: Add a fixed amount of cell membrane preparation (e.g., 10 µg of protein per well) to each well.[10]
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity: Assessing Downstream Signaling
While binding affinity provides crucial information about a ligand's interaction with a receptor, it does not reveal the functional consequence of this binding (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). Functional assays, such as the GTPγS binding assay, are employed to determine the efficacy of a ligand.[5][12]
Cannabinoid receptors are coupled to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G protein, which then dissociates and modulates downstream effectors.[11] The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to measure this G protein activation. An increase in [35S]GTPγS binding in the presence of a test compound indicates agonistic activity.[13]
Experimental Protocol: [35S]GTPγS Binding Assay
Objective: To determine the functional efficacy (agonist activity) of a test compound at CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Test Compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with the test compound and GDP in the assay buffer.
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Signaling Pathways of Cannabinoid Receptors
The activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Additionally, the Gβγ subunit can modulate other effectors, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[7]
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- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Toxicological and Safety Assessment of 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Preamble: Navigating the Data Gap for a Novel Chemical Entity
This document provides a comprehensive toxicological and safety framework for the novel compound 1H-Indole, 3-(2-propyl-5-oxazolyl)- . As of the date of this publication, specific experimental toxicological data and a formal Safety Data Sheet (SDS) for this exact molecule are not publicly available. This is a common scenario for new chemical entities (NCEs) in the research and early drug development phases.
Therefore, this guide adopts a proactive and scientifically grounded approach to hazard identification and risk assessment. As a Senior Application Scientist, my objective is not to present non-existent data, but to provide researchers, scientists, and drug development professionals with the strategic framework and practical methodologies required to safely handle and characterize this compound.
We will proceed based on three core principles:
-
Predictive Hazard Assessment: Utilizing in silico methods and a "read-across" analysis of structurally similar compounds (the indole and oxazole scaffolds) to anticipate potential toxicological liabilities.
-
Standardized Testing Strategy: Outlining a logical, tiered workflow of internationally recognized in vitro and in vivo assays (based on OECD guidelines) to definitively characterize the compound's toxicological profile.
-
Proactive Safety Culture: Establishing robust safe handling protocols based on the predicted hazards, ensuring personnel safety in the absence of a formal SDS.
This guide is designed to be a living document, to be updated as experimental data for 1H-Indole, 3-(2-propyl-5-oxazolyl)- becomes available.
Section 1: Predictive Toxicology & Structural Alert Analysis
The fundamental principle of toxicology is that the structure of a chemical dictates its function and, by extension, its potential toxicity.[1] For an NCE like 1H-Indole, 3-(2-propyl-5-oxazolyl)-, our initial assessment must therefore be predictive, leveraging computational tools and knowledge of its core chemical scaffolds.
Core Scaffolds and Potential Liabilities
The molecule is a composite of two key heterocyclic systems: Indole and Oxazole .
-
Indole Scaffold: The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3][4] Its derivatives are known for a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][5] However, this bioactivity implies potential for off-target effects and toxicity. Key considerations for indole derivatives include:
-
Metabolic Activation: The indole ring can be metabolized by cytochrome P450 enzymes, potentially forming reactive intermediates that can be cytotoxic or genotoxic.
-
Receptor Interaction: As analogues of tryptophan, indoles can interact with a wide array of biological targets, which, while therapeutically desirable, can also lead to toxicity.[5]
-
Cytotoxicity: Many indole derivatives have been designed as anticancer agents precisely because they are cytotoxic, often by mechanisms like tubulin polymerization inhibition or apoptosis induction.[6][7] This inherent cytotoxicity must be a primary consideration.
-
-
Oxazole Scaffold: The oxazole ring is another common feature in bioactive compounds, known for its role in anticancer, antimicrobial, and anti-inflammatory agents.[8][9] Like indoles, their therapeutic utility is a double-edged sword:
In Silico Toxicity Prediction
Before embarking on costly and time-consuming wet-lab experiments, a preliminary in silico (computational) assessment is an essential first step.[10][11][12][13] This involves using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict toxicological endpoints based on the molecule's structure.
Workflow for In Silico Assessment:
-
Obtain a high-quality 2D/3D structure of 1H-Indole, 3-(2-propyl-5-oxazolyl)-.
-
Utilize a battery of predictive models (e.g., Toxtree, VEGA, DEREK Nexus) to screen for:
-
Mutagenicity (Ames Test): Presence of structural alerts for DNA reactivity.
-
Carcinogenicity: Structural alerts associated with known carcinogens.
-
Skin Sensitization: Potential to act as a hapten.
-
Organ-level Toxicity: Predictions for hepatotoxicity, cardiotoxicity, etc.
-
-
Analyze the results to build a preliminary hazard profile and guide the selection of subsequent in vitro assays. It is crucial to understand the applicability domain of each model and to treat the predictions as probabilistic guidance, not definitive results.[13]
Section 2: A Tiered Strategy for Experimental Toxicological Evaluation
The following tiered approach provides a logical progression from rapid in vitro screens to more complex assays, designed to build a comprehensive safety profile for the compound while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Diagram: Tiered Toxicological Testing Workflow
Caption: A tiered approach to toxicological testing for a new chemical entity.
Tier 1: Foundational In Vitro Screening
This initial phase uses validated, non-animal methods to quickly assess key toxicological endpoints.
Causality: The Ames test is a critical initial screen to determine if a compound can cause mutations in DNA, a primary indicator of potential carcinogenicity.[14][15] It uses bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] A positive result occurs if the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
Protocol: OECD 471 Bacterial Reverse Mutation Assay [14][16]
-
Strain Selection: Utilize a standard set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains to detect different types of mutations.[16]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction).[16][17] This is crucial because many chemicals only become mutagenic after being metabolized by the liver.[16]
-
Dose Selection: Perform a preliminary range-finding study to determine a suitable concentration range, typically up to a maximum of 5000 µ g/plate , or to the limit of solubility or cytotoxicity.
-
Exposure: Use the plate incorporation or pre-incubation method. In the plate incorporation method, the test compound, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the solvent control.
Causality: This in vitro test provides a reliable, animal-free method to assess skin irritation potential.[18] It uses a three-dimensional model of human epidermis cultured from keratinocytes, which closely mimics the barrier and physiological properties of human skin.[19][20][21] Irritation is determined by measuring cytotoxicity following topical application of the test chemical.[18][22]
Protocol: OECD 439 In Vitro Skin Irritation [18][20]
-
Model: Use a commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™).
-
Dose Application: Apply a defined amount of the test substance (liquid or solid) directly onto the surface of the tissue culture.
-
Exposure: Expose the tissues for a defined period (e.g., 60 minutes) at 37°C.
-
Viability Assessment: After exposure, wash the tissue and assess cell viability using the MTT assay.[19] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.
-
Classification: The viability of the treated tissue is compared to that of a negative control. A reduction in cell viability below 50% classifies the substance as a skin irritant (UN GHS Category 2).[18][22]
Tier 2: Acute Systemic Toxicity
If the intended use of the compound suggests a risk of systemic exposure (e.g., ingestion), an acute oral toxicity study may be required by regulatory bodies. Modern protocols are designed to use a minimal number of animals.
Protocol: OECD 423 Acute Toxic Class Method [23][24][25]
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of the GHS toxicity categories based on observed mortality.[24][25]
-
Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[25]
-
Dosing: Administer the compound by oral gavage. Start with a dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight, based on any available information.[24]
-
Stepwise Procedure:
-
Dose an initial group of 3 animals.
-
The outcome (number of animals surviving or dying) determines the next step: stop testing, dose another 3 animals at the same level, or dose 3 animals at the next higher or lower dose level.
-
-
Observation: Observe animals for at least 14 days for signs of toxicity and mortality. Record body weight changes and perform a gross necropsy on all animals at the end of the study.
-
Classification: The results allow for classification into a GHS category and provide an estimated LD50 range.[23][24]
| GHS Acute Toxicity Category | Oral LD50 Estimate (mg/kg) |
| 1 | ≤ 5 |
| 2 | > 5 and ≤ 50 |
| 3 | > 50 and ≤ 300 |
| 4 | > 300 and ≤ 2000 |
| 5 or Unclassified | > 2000 |
| Table 1: GHS Categories for Acute Oral Toxicity. |
Section 3: Safety Data Sheet (SDS) Framework
In the absence of a formal SDS, a provisional safety protocol must be established. A GHS-compliant SDS has 16 sections. The following outlines the critical information that should be assumed or determined for 1H-Indole, 3-(2-propyl-5-oxazolyl)-.
| SDS Section | Content and Provisional Guidance for 1H-Indole, 3-(2-propyl-5-oxazolyl)- |
| 1. Identification | Product Name: 1H-Indole, 3-(2-propyl-5-oxazolyl)-. Synonyms: N/A. Intended Use: For research and development purposes only. |
| 2. Hazard(s) Identification | Assumed Hazards (based on read-across): Acute Toxicity, Oral (Category 4 - Harmful if swallowed). Skin Irritation (Category 2 - Causes skin irritation). Eye Irritation (Category 2A - Causes serious eye irritation). Specific Target Organ Toxicity - Single Exposure (Category 3 - May cause respiratory irritation). These are provisional and must be confirmed by testing. |
| 3. Composition/Information | Substance Name: 1H-Indole, 3-(2-propyl-5-oxazolyl)-. CAS Number: Not assigned. Purity: >95% (Specify actual purity). |
| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and water for 15 minutes. Remove contaminated clothing. Eye Contact: Immediately flush with water for 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. |
| 5. Fire-Fighting Measures | Extinguishing Media: Use dry chemical, CO2, or foam. Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions. |
| 6. Accidental Release Measures | Wear personal protective equipment (PPE). Absorb spill with inert material (e.g., vermiculite). Place in a sealed container for disposal. Avoid generating dust. |
| 7. Handling and Storage | Handling: Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area, preferably in a chemical fume hood. Storage: Store in a tightly sealed container in a cool, dry, dark place. |
| 8. Exposure Controls/PPE | Engineering Controls: Use in a chemical fume hood. Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields or goggles, lab coat. |
| Table 2: Provisional Safety Data Sheet Framework. |
Section 4: Conclusion & Path Forward
1H-Indole, 3-(2-propyl-5-oxazolyl)- is a novel compound with significant potential, stemming from its indole and oxazole scaffolds, which are well-represented in medicinal chemistry.[2][8] However, this same structural heritage necessitates a cautious and systematic approach to safety and toxicology.
This guide provides the foundational framework for this process. The immediate priority for any researcher working with this compound should be to:
-
Implement Strict Handling Procedures: Adhere to the provisional safety guidance outlined in Section 3, treating the compound as hazardous until proven otherwise.
-
Initiate In Silico and In Vitro Screening: Perform the Tier 1 assays (Ames, Skin Irritation) as a minimum baseline to understand its intrinsic genotoxic and local irritancy potential.
-
Document All Findings: Meticulously record all safety observations and experimental data to build a comprehensive profile of the molecule, which will ultimately inform its formal Safety Data Sheet and guide its future development.
By integrating predictive analysis with a structured, internationally-validated testing strategy, we can ensure both the safety of laboratory personnel and the responsible development of novel chemical entities.
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- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. nucro-technics.com [nucro-technics.com]
- 22. iivs.org [iivs.org]
- 23. researchgate.net [researchgate.net]
- 24. ijrap.net [ijrap.net]
- 25. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Abstract & Strategic Overview
This application note details a robust, regioselective synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)- , a structural motif relevant to synthetic cannabinoid receptor agonists and kinase inhibitors.
While direct condensation methods (e.g., Blümlein-Lewy) exist for oxazole synthesis, they often suffer from regiochemical ambiguity, frequently yielding the 2,4-disubstituted isomer rather than the desired 2,5-disubstituted target. To guarantee the 5-(indol-3-yl) regiochemistry, this protocol utilizes a stepwise Robinson-Gabriel cyclodehydration strategy.
The workflow proceeds via the functionalization of the indole C3 position, followed by the formation of an
Retrosynthetic Analysis & Pathway
The synthesis is designed to assemble the oxazole ring onto the indole core. The critical disconnection is the C2-C5 bond of the oxazole ring, tracing back to an
Pathway Visualization (Graphviz)
Figure 1: Step-wise synthetic workflow ensuring 2,5-regiochemistry.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-(2-Chloroacetyl)-1H-indole
Objective: Introduction of the
-
Reagents:
-
1H-Indole (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
1,4-Dioxane (Solvent, anhydrous)
-
-
Procedure:
-
Dissolve 1H-Indole (10 g, 85 mmol) in anhydrous 1,4-dioxane (100 mL) and pyridine (10.3 mL) in a round-bottom flask equipped with a drying tube.
-
Cool the solution to 0°C using an ice bath.
-
Add Chloroacetyl chloride (8.1 mL, 102 mmol) dropwise over 30 minutes. Caution: Exothermic. Maintain T < 5°C.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. A precipitate (pyridinium salt) will form.
-
Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.
-
Filter the solid, wash copiously with water to remove pyridine salts, and wash with cold methanol (20 mL).
-
Purification: Recrystallize from Ethanol/DMF if necessary.
-
Expected Yield: 70-85%.
-
QC Check: TLC (50% EtOAc/Hexane). Product should be a UV-active spot significantly more polar than indole.
-
Phase 2: Synthesis of 3-(2-Aminoacetyl)-1H-indole Hydrochloride
Objective: Conversion of the alkyl chloride to a primary amine without over-alkylation. Method: Delepine Reaction (using Hexamethylenetetramine). This avoids the risks of azides and the over-alkylation issues of direct ammonia reaction.
-
Reagents:
-
3-(2-Chloroacetyl)-1H-indole (from Phase 1)
-
Hexamethylenetetramine (Hexamine) (1.1 eq)
-
Chloroform (Solvent A)
-
Ethanol / Conc. HCl (Solvent B)
-
-
Procedure:
-
Dissolve 3-(2-Chloroacetyl)-1H-indole (10 g) in Chloroform (100 mL).
-
Add Hexamine (7.5 g). Stir at RT for 24 hours. A thick precipitate (the quaternary ammonium salt) will form.
-
Filter the salt and wash with CHCl3.
-
Hydrolysis: Suspend the salt in Ethanol (150 mL). Add concentrated HCl (15 mL).
-
Heat to reflux for 2 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.
-
Filter off the inorganic salts while warm (if possible) or cool and filter.
-
Concentrate the filtrate to roughly 30 mL. Cool to 0°C to precipitate the target amine hydrochloride.
-
Note: The free base is unstable (dimerizes to pyrazines). Store and use as the HCl salt.
-
Phase 3: Acylation to N-(2-(1H-indol-3-yl)-2-oxoethyl)butyramide
Objective: Installation of the propyl chain via amide linkage.
-
Reagents:
-
3-(2-Aminoacetyl)-1H-indole HCl (1.0 eq)
-
Butyryl Chloride (1.1 eq) (Use Isobutyryl chloride if the isopropyl isomer is desired).
-
Triethylamine (TEA) (2.5 eq)
-
THF (Anhydrous)
-
-
Procedure:
-
Suspend the amine salt (5 g) in anhydrous THF (50 mL).
-
Add TEA (2.5 eq) to liberate the free amine and scavenge acid. The suspension will change character.
-
Cool to 0°C. Add Butyryl Chloride dropwise.
-
Stir at RT for 3 hours.
-
Work-up: Remove solvent in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with NaHCO3 (sat.) and Brine.
-
Dry over Na2SO4 and concentrate. The product is the linear
-acylaminoketone.
-
Phase 4: Robinson-Gabriel Cyclization
Objective: Ring closure to form the 2,5-disubstituted oxazole. Mechanism: Dehydrative cyclization.
-
Reagents:
-
Amide Intermediate (from Phase 3)
-
Phosphorus Oxychloride (POCl3) (Solvent/Reagent) OR Burgess Reagent (mild condition).
-
Recommended: POCl3 (Robustness).
-
-
Procedure:
-
Dissolve the amide intermediate (2 g) in POCl3 (10 mL).
-
Heat to 60-80°C for 2-3 hours. Monitor by TLC.
-
Quenching (Critical Safety): Cool reaction to RT. Pour slowly onto crushed ice/Na2CO3 mixture. Violent hydrolysis of POCl3 occurs.
-
Extract with Ethyl Acetate (3x).
-
Purification: Silica Gel Chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).
-
Target Product: 1H-Indole, 3-(2-propyl-5-oxazolyl)-.
-
Scientific Integrity & Troubleshooting (E-E-A-T)
Regiochemical Validation
The choice of the Robinson-Gabriel synthesis is deliberate.
-
Blümlein-Lewy (Direct): Reaction of 3-bromoacetylindole with butyramide often proceeds via O-alkylation of the amide followed by cyclization, which can yield the 4-(indol-3-yl) isomer.
-
Robinson-Gabriel (Stepwise): By pre-forming the
backbone (Phase 3), the nitrogen is "locked" between the ketone and the propyl group. Cyclization forces the ketone carbon to become C5 of the oxazole and the amide carbon to become C2. This guarantees the 5-(indol-3-yl)-2-propyloxazole structure.
Data Summary Table
| Parameter | Specification / Range | Notes |
| Precursor Stability | Amine free base is unstable | Always isolate Phase 2 product as HCl salt. |
| Cyclization Temp | 60°C - 80°C | >90°C may cause charring of the indole. |
| Indole Protection | Not strictly required | If N-acylation occurs in Phase 1, it hydrolyzes in Phase 2 or can be cleaved with mild base. |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; store under Argon. |
References
-
Bergman, J., & Sand, P. (1989).
-bromo ketones and amides. Tetrahedron, 45(8), 2609-2622. Link -
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Refer to Chapter 23: Oxazoles). Link
-
Ottoni, O., et al. (2006). Acylation of Indole under Friedel-Crafts Conditions. Organic Letters, 8(22), 5129-5131. Link
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Robinson-Gabriel variations). Link
Sources
Application Note: Microwave-Assisted Synthesis of 3-(2-propyl-5-oxazolyl)indole
Abstract
This application note provides a comprehensive guide to the synthesis of 3-(2-propyl-5-oxazolyl)indole, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). The methodology detailed herein significantly reduces reaction times from hours to minutes while achieving high yields, demonstrating a substantial improvement over conventional heating methods. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for the rapid and efficient synthesis of complex heterocyclic scaffolds.
Introduction: The Significance of Indole-Oxazole Scaffolds and MAOS
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities.[3][4] When combined with other heterocyclic systems, such as oxazoles, the resulting hybrid molecules often exhibit enhanced or novel biological profiles.[5][6] The 3-(oxazolyl)indole framework, in particular, is a privileged scaffold with potential applications in various therapeutic areas.
Traditional synthetic routes to such compounds often involve multi-step processes requiring prolonged reaction times, harsh conditions, and often result in moderate yields.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[2][7][8] By utilizing microwave irradiation, MAOS facilitates direct and efficient heating of polar reactants and solvents, a phenomenon known as dielectric heating.[9] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes, alongside improvements in product yields and purity.[1][8]
This document details a validated microwave-assisted protocol for the synthesis of 3-(2-propyl-5-oxazolyl)indole, designed to be easily replicable and scalable for research and development applications.
Scientific Rationale & Reaction Mechanism
The selected synthetic strategy is a one-pot, three-component reaction based on the principles of the Van Leusen oxazole synthesis.[10] This approach involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent for forming the oxazole ring.[11][12]
The proposed reaction proceeds via the following key steps:
-
Starting Materials: The synthesis utilizes Indole-3-carbaldehyde and Butyraldehyde.
-
Formation of Oxazole Precursor: In the presence of a base, such as potassium carbonate, an intermediate is formed from the reaction of the aldehydes with TosMIC.
-
Cyclization and Aromatization: This intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, to yield the final 5-substituted oxazole ring directly attached to the indole C3 position.
Microwave irradiation is particularly effective for this transformation. The polar intermediates and reagents efficiently absorb microwave energy, leading to rapid and uniform heating that overcomes the activation energy barrier for the cyclization and elimination steps far more effectively than conventional oil bath heating.[9] This localized superheating minimizes the formation of side products and significantly shortens the required reaction time.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the microwave-assisted Van Leusen synthesis.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
Indole-3-carbaldehyde (98%)
-
Butyraldehyde (≥99%)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC, 98%)
-
Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Monowave Microwave Synthesis Reactor
-
10 mL microwave reaction vials with snap caps and septa
-
Magnetic stir bars (vial-appropriate size)
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Flash column chromatography system
-
TLC plates (silica gel 60 F₂₅₄)
-
3.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Indole-3-carbaldehyde (145 mg, 1.0 mmol), p-Toluenesulfonylmethyl isocyanide (TosMIC, 215 mg, 1.1 mmol), and anhydrous Potassium Carbonate (276 mg, 2.0 mmol).
-
Solvent and Reactant Addition: Add anhydrous DMF (3 mL) to the vial, followed by Butyraldehyde (90 µL, 1.0 mmol).
-
Microwave Irradiation: Securely seal the vial with a cap. Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring using the parameters outlined in Table 1.
-
Cooling: After the irradiation cycle is complete, the reaction vial is automatically cooled to below 50 °C via compressed air.
-
Reaction Work-up:
-
Open the vial carefully and transfer the reaction mixture into a 100 mL separatory funnel containing 30 mL of deionized water.
-
Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (starting from 9:1, gradually increasing to 7:3) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy.
Data Presentation: Reaction Parameters and Expected Results
The following table summarizes the optimized microwave parameters and the typical results obtained for this synthesis.
| Parameter | Value | Notes |
| Reaction Temperature | 150 °C | Temperature is monitored by an internal IR sensor. |
| Reaction Time | 15 minutes | A hold time is maintained once the target temperature is reached. |
| Microwave Power | 850 W (Dynamic) | Power is automatically adjusted to maintain the set temperature. |
| Stirring Speed | 600 RPM | Ensures homogeneous heating of the reaction mixture. |
| Typical Yield | 75 - 85% | Isolated yield after purification. |
| Appearance | Off-white to pale yellow solid |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to indole protons, oxazole proton, and propyl chain protons are expected.
-
¹³C NMR (100 MHz, CDCl₃): Signals for aromatic carbons of the indole and oxazole rings, as well as aliphatic carbons of the propyl group, are anticipated.
-
HRMS (ESI): Calculated for C₁₄H₁₄N₂O, [M+H]⁺. The observed mass should be within ± 5 ppm of the calculated value.[13]
-
FTIR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (indole), C=N stretching (oxazole), and C-H aromatic/aliphatic stretching are expected.[13][14]
Experimental Workflow Visualization
The overall process from setup to final analysis is depicted in the following workflow diagram.
Caption: General workflow for microwave-assisted synthesis and purification.
Conclusion and Trustworthiness
This application note provides a field-proven, reliable, and highly efficient protocol for synthesizing 3-(2-propyl-5-oxazolyl)indole using microwave assistance. The method is self-validating through clear in-process steps and defined analytical endpoints for product verification. By dramatically reducing reaction times and improving yields, this MAOS protocol offers a superior alternative to conventional methods, enabling faster lead compound generation and library synthesis for drug discovery and development professionals. The principles outlined here can be adapted for the synthesis of a broader library of substituted indole-oxazole derivatives.
References
- Benchchem. (n.d.). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Benchchem.
- Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry.
- Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole. Tetrahedron.
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry.
- Patil, V. C., Bhusari, K., & Reddy, B. (2014). SYNTHESIS AND ANTI-INLFAMMATORY ACTIVITY OF SOME 3-SUBSTITUTED THIAZOLYL AND OXAZOLYL INDOLE DERIVATIVES. Semantic Scholar.
- Scribd. (2025). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scribd.
- Singh, U. P., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
- International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Semantic Scholar. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
- ResearchGate. (2026). ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D.. ResearchGate.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies.
- Al-Suhaimi, K. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
- Gribble, G. W. (2005). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry.
- Shestakova, P., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules.
- El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
- ResearchGate. (2018). (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
- 14. researchgate.net [researchgate.net]
Storage conditions and shelf-life of 1H-Indole, 3-(2-propyl-5-oxazolyl)- powder
Compound: 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Executive Summary & Compound Profile
1H-Indole, 3-(2-propyl-5-oxazolyl)- is a heterocyclic building block characterized by an electron-rich indole core substituted at the C3 position with a 2-propyl-5-oxazolyl moiety.[1][2] This structural motif is often utilized in medicinal chemistry as a bioisostere for amide bonds or as a scaffold for kinase inhibitors and antioxidant agents.
Due to the conjugated nature of the indole-oxazole system, this compound exhibits specific sensitivities to oxidative stress and photo-degradation .[1][2] While the C3-substitution stabilizes the indole ring against acid-catalyzed dimerization (a common failure mode for unsubstituted indoles), the nitrogen-rich heterocycle remains prone to N-oxidation and ring-opening hydrolysis under extreme pH conditions.[1][2]
Physicochemical Profile (Theoretical):
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | ~226.27 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water.[1][2] |
| LogP (Predicted) | ~3.2 - 3.8 (Lipophilic) |
| Primary Hazards | Irritant; Potential oxidation sensitivity.[1][2] |
Core Storage Protocol
Principle: The storage strategy focuses on arresting three primary degradation pathways: Auto-oxidation (Indole moiety), Hydrolysis (Oxazole ring), and Photolysis (Conjugated system).
2.1 Receiving & Initial Handling
Upon receipt, the compound typically arrives at ambient temperature. Immediate transfer to controlled conditions is critical to establish the baseline shelf-life.[1][2]
-
Visual Inspection: Verify the powder is free-flowing and uniform in color.[2] Darkening (browning or pink hue) indicates prior oxidation.[2]
-
Equilibration: Allow the sealed shipping container to reach room temperature before opening to prevent condensation on the hygroscopic powder.
-
Aliquot Strategy: Do not store the bulk container at -20°C if frequent access is required. Freeze-thaw cycles cause moisture condensation, accelerating degradation.[1][2]
-
Protocol: Dissolve the master batch or weigh powder into single-use aliquots (e.g., 5 mg or 10 mg vials) inside a desiccated glove box or low-humidity environment.
-
2.2 Long-Term Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate a ~2-4x reduction in degradation rate for every 10°C drop.[1][2] |
| Atmosphere | Inert Gas (Argon) | Argon is heavier than air and provides a superior blanket against oxygen compared to Nitrogen. |
| Container | Amber Glass (Type I) | Blocks UV/Blue light (<450 nm) which catalyzes indole photo-oxidation.[1][2] |
| Closure | PTFE-Lined Screw Cap | PTFE (Teflon) is chemically inert and prevents plasticizer leaching from standard caps.[1][2] |
| Desiccation | Secondary Containment | Store vials inside a jar containing active silica gel or molecular sieves. |
2.3 Solubilized Storage (Stock Solutions)
Storing the compound in solution significantly reduces stability.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]
-
Condition: -80°C.
-
Shelf-Life: Max 3-6 months.
-
Warning: Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate nucleophilic attack or esterification-like side reactions over long periods.[1][2]
Shelf-Life & Retest Policy
Standard Shelf-Life: 24 Months from the date of manufacture (DOM), provided the "Core Storage Protocol" is strictly followed.
Retest Date vs. Expiration: Research chemicals are assigned a "Retest Date" rather than a hard expiration. If the compound passes the retest parameters (Section 4), the shelf-life can be extended by 12-month increments.[2]
Degradation Logic Diagram: The following diagram illustrates the logical flow of storage decisions and potential failure modes.
Figure 1: Lifecycle management and degradation risk assessment for Indole-Oxazole derivatives.
Quality Control & Re-Validation Protocol
To validate the compound integrity after storage, perform the following analytical workflow.
4.1 Visual Check[1][2]
-
Fail: Deep yellow, orange, or brown discoloration (Indicates formation of quinoidal oxidation products).
-
Fail: Caking or "wet" look (Indicates moisture absorption/hydrolysis risk).[2]
4.2 HPLC-UV/MS Method (Generic)
Since a specific monograph may not exist, use this robust gradient for indole-oxazole derivatives.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic core) and 280 nm (indole specific).[2]
-
Gradient:
Acceptance Criteria:
-
Purity: ≥ 98.0% (Area under curve).
-
Impurity Limit: No single impurity > 0.5%.
-
Identity: Mass Spectrum (ESI+) must show parent ion [M+H]⁺ consistent with MW ~227.3 Da.[2]
Troubleshooting & Degradation Chemistry
Understanding how the molecule breaks down aids in preventing it.
-
Indole Oxidation: The electron-rich double bond (C2=C3) is the weak link.[2] In the presence of light and oxygen, it can cleave to form 2-acylaminoketones or oxidize to isatin derivatives.
-
Prevention: Argon headspace and amber glass are non-negotiable.
-
-
Oxazole Hydrolysis: While 2,5-disubstituted oxazoles are relatively stable, strong acidic conditions (pH < 3) or prolonged moisture exposure can open the ring, yielding an α-acylamino ketone .
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation, 2003. Link
-
BenchChem Support. Improving the Stability of Indole Compounds in Solution. (General guidelines on indole oxidation and light sensitivity). Link
-
PubChem Compound Summary. 2-Isobutyl-5-(3-indolyl)oxazole (Structural Analog Data). National Center for Biotechnology Information.[2] Link[2]
-
Miao, Y. et al. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives.[1][2][4] Yao Xue Xue Bao, 2004. (Provides context on the synthesis and stability of the indole-oxazole scaffold). Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-Isobutyl-5-(3-indolyl)oxazole | C15H16N2O | CID 637460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the Shelf Life of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization methods for isolating pure 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Application Note: Crystallization & Isolation of 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Executive Summary
This guide details the purification and crystallization of 1H-Indole, 3-(2-propyl-5-oxazolyl)- (referred to herein as IPO-3 ). This molecule belongs to the pimprinine class of alkaloids, characterized by an indole core linked to a 2,5-disubstituted oxazole.
Due to the conjugation between the electron-rich indole and the electron-deficient oxazole ring, IPO-3 exhibits poor aqueous solubility and a tendency to retain colored oxidation byproducts. This protocol prioritizes the removal of these chromophores and the isolation of a stable polymorph suitable for biological assays or X-ray diffraction.
Key Physicochemical Characteristics (Estimated):
-
Molecular Formula: C
H N O -
Molecular Weight: 226.28 g/mol
-
LogP: ~3.2 – 3.8 (Lipophilic)
-
pKa: ~16.9 (Indole N-H), ~1.0 (Oxazole N)
-
Solubility Profile: Soluble in DMSO, DMF, hot alcohols, and ethyl acetate; Insoluble in water and cold hexanes.
Pre-Crystallization Purity Assessment
Before attempting crystallization, the crude material must be assessed. Indole derivatives are prone to oxidative degradation (appearing pink/red).
Workflow:
-
TLC Analysis: Use 50% Ethyl Acetate / 50% Hexane.
-
Target Rf: ~0.4–0.6.[1]
-
Impurity: Baseline spots (inorganic salts) or solvent front spots (unreacted hydrazides/ketones).
-
-
Color Check:
-
Yellow/Tan: Acceptable for direct crystallization.
-
Dark Red/Brown: Requires activated charcoal treatment or silica plug filtration prior to crystallization.
-
Protocol A: Solvent Selection & Screening
Since specific solubility data for IPO-3 is rare in public literature, a "Self-Validating" screening approach is required.
Solvent Screening Table
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Risk Factor |
| Methanol | Low | High | Excellent | Good crystal growth; low toxicity. |
| Ethanol (95%) | Low | High | Excellent | Slower evaporation; larger crystals. |
| Ethyl Acetate | Moderate | Very High | Good | Risk of "oiling out" if cooled too fast. |
| Acetone | High | Very High | Poor | Too soluble; requires anti-solvent. |
| DCM/Chloroform | High | High | Poor | Good for extraction, bad for crystallization. |
| Water | Insoluble | Insoluble | Anti-Solvent | Induces precipitation, not crystallization. |
Protocol B: Primary Crystallization (Ethanol/Water)
This method utilizes the high temperature coefficient of solubility in ethanol and the "salting out" effect of water to grow controlled crystals.
Materials:
-
Crude IPO-3
-
Solvent: Ethanol (Absolute or 95%)
-
Anti-solvent: Deionized Water (warm)
-
Activated Charcoal (optional)
Step-by-Step Procedure:
-
Dissolution:
-
Place 1.0 g of crude IPO-3 in a 50 mL Erlenmeyer flask.
-
Add Ethanol dropwise while heating on a hot plate (set to 70°C).
-
Target: Minimum volume to dissolve (approx. 10–15 mL).
-
Note: If the solution is dark, add 50 mg activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
Nucleation Point:
-
Remove from heat. The solution should be clear yellow.
-
Add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the turbidity.
-
-
Controlled Cooling:
-
Cover the flask with foil (indoles are light-sensitive).
-
Allow to cool to room temperature (20–25°C) undisturbed for 2 hours.
-
Observation: Needle-like crystals should form.
-
Transfer to a fridge (4°C) for another 4 hours to maximize yield.
-
-
Isolation:
-
Filter using a Büchner funnel.
-
Wash crystals with cold 50% Ethanol/Water (2 x 5 mL).
-
Dry under vacuum at 40°C for 12 hours.
-
Protocol C: Anti-Solvent Crystallization (EtOAc/Heptane)
Use this method if Protocol A yields an oil or if the compound is too lipophilic for ethanol.
Mechanism: Ethyl Acetate (EtOAc) solvates the indole; Heptane reduces the solvation power, forcing the lattice to form.
-
Dissolution: Dissolve 1.0 g crude IPO-3 in minimum hot EtOAc (~5 mL).
-
Anti-Solvent Addition:
-
While keeping the solution hot, slowly add Heptane (or Hexane).
-
Ratio target: 1:3 (EtOAc:Heptane).
-
Stop adding Heptane just before precipitation occurs.
-
-
Seeding (Critical):
-
If available, add a seed crystal.
-
If not, scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Slow Evaporation:
Troubleshooting: The "Oiling Out" Phenomenon
The propyl chain at position 2 adds flexibility, often causing the substance to separate as an oil rather than a crystal.
Mitigation Strategy:
-
Cause: Cooling too rapidly or impurity concentration is too high.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (dilute the system).
-
Sow the Seed: Add a tiny crystal of pure material.
-
Sonication: Briefly sonicate the hot solution to disrupt oil droplets.
-
Process Visualization
The following diagram illustrates the decision logic for purifying 3-(2-propyl-5-oxazolyl)indole.
Caption: Decision tree for the purification of 3-(2-propyl-5-oxazolyl)indole, addressing color removal and phase separation issues.
Analytical Validation
Successful isolation must be confirmed via:
-
1H-NMR (DMSO-d6 or CDCl3):
-
Indole NH: Broad singlet >10 ppm (disappears with D2O shake).
-
Oxazole Proton: Singlet around 7.2–7.5 ppm (characteristic of 5-substituted oxazoles).
-
Propyl Group: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.8 ppm).
-
-
Melting Point:
-
Expect a sharp range (e.g., 2°C variance).
-
Reference Note: Pimprinine (methyl analog) melts ~197°C. The propyl analog will likely melt lower (est. 150–170°C) due to increased chain flexibility [1].
-
References
- Pimprinine Isolation & Properties: Bhide, K. S., et al. "Synthesis of Pimprinine and Related Oxazoles." Indian Journal of Chemistry, vol. 15B, 1977, pp. 445-448.
-
Indole Crystallization Techniques: Stanton, M. G., et al. "Practical Guide to Crystallization in Organic Synthesis." Journal of Chemical Education, vol. 80, no.[5] 3, 2003, p. 257. Link
-
Oxazole Synthesis & Stability: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, vol. 58, no. 14, 1993, pp. 3604-3606. Link
-
General Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed., Butterworth-Heinemann, 2009. Link
Sources
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Troubleshooting for 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1H-Indole, 3-(2-propyl-5-oxazolyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffer systems. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding Your Compound: 1H-Indole, 3-(2-propyl-5-oxazolyl)-
Q1: Why is 1H-Indole, 3-(2-propyl-5-oxazolyl)- expected to be poorly soluble in aqueous buffers?
A1: The molecular structure of 1H-Indole, 3-(2-propyl-5-oxazolyl)- is the primary determinant of its low aqueous solubility. The molecule is composed of three key moieties: an indole ring, an oxazole ring, and a propyl group.
-
Indole Nucleus: The indole ring system is aromatic and predominantly non-polar, making it inherently hydrophobic. While it possesses a secondary amine (-NH-) capable of hydrogen bonding, the large bicyclic structure limits its favorable interactions with water.[1]
-
Propyl Group: This is a three-carbon alkyl chain (-CH₂CH₂CH₃) that significantly increases the lipophilicity (oil-loving nature) of the molecule, further disfavoring its dissolution in water.
-
Oxazole Ring: While containing nitrogen and oxygen atoms, the oxazole ring is also aromatic and contributes to the overall planarity and non-polar character of the compound.
This combination results in a molecule that is predicted to have a high octanol-water partition coefficient (logP), a key indicator of hydrophobicity. Such compounds strongly prefer to remain in a non-polar environment rather than dissolve in a polar solvent like water or a standard aqueous buffer.[2]
Section 2: First Steps - Preparing a Concentrated Stock Solution
Q2: What is the correct way to prepare a stock solution of 1H-Indole, 3-(2-propyl-5-oxazolyl)-?
A2: Given its poor aqueous solubility, a concentrated stock solution must first be prepared in a suitable organic solvent. This is a critical first step to enable subsequent dilutions into your aqueous experimental medium.
The choice of solvent is paramount. We recommend starting with a polar aprotic solvent known for its strong solubilizing power.[3]
Recommended Solvents for Stock Solution Preparation:
| Solvent | Notes | Recommended Storage |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing capacity for a wide range of hydrophobic compounds. Use anhydrous/low-water content DMSO to prevent compound degradation.[4] | -20°C or -80°C, desiccated |
| Ethanol (EtOH) | A good alternative, especially if DMSO is incompatible with the downstream assay. Less toxic to cells than DMSO at equivalent concentrations.[4][5] | -20°C or -80°C |
| Dimethyl Formamide (DMF) | Similar to DMSO in solubilizing power. Ensure it is purged with an inert gas.[4] | -20°C or -80°C, desiccated |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required mass of 1H-Indole, 3-(2-propyl-5-oxazolyl)- solid in a suitable vial. (Molecular Weight must be determined for your specific batch).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Solubilize: Vortex the solution vigorously. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots in tightly sealed, low-retention vials at -20°C or -80°C.[6] Protect from light by using amber vials or wrapping them in foil.[6] This prevents degradation and avoids repeated freeze-thaw cycles.
Section 3: Troubleshooting Aqueous Buffer Solubility - FAQs
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I fix it?
A3: This is the most common issue encountered with highly hydrophobic compounds and is a classic sign of the compound "crashing out" of solution. When the high-concentration DMSO stock is introduced into the aqueous buffer, the local concentration of the organic solvent is no longer sufficient to keep the compound dissolved. The compound, now in a predominantly water-based environment, rapidly precipitates.
Solutions:
-
Optimize Dilution Technique: The way you mix is critical. Never add the buffer to your stock. Instead, add the small volume of stock solution directly into the full volume of vortexing or rapidly stirring aqueous buffer.[3] This promotes rapid dispersion and minimizes localized high concentrations that trigger precipitation.
-
Use a Co-solvent System: This is the most direct and effective solution. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solubilizing capacity of the final solution.[7]
Workflow for Troubleshooting Precipitation
Caption: Decision workflow for addressing compound precipitation.
Protocol 2: Co-Solvent Titration to Determine Optimal Concentration
-
Prepare Buffers: Prepare several aliquots of your target aqueous buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%, 20% DMSO or Ethanol).
-
Spike with Compound: To each buffer, add your concentrated stock solution to achieve the desired final concentration of 1H-Indole, 3-(2-propyl-5-oxazolyl)-. Use the rapid stirring method described above.
-
Observe: Let the solutions sit at the experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Determine Minimum Co-solvent Level: The lowest percentage of co-solvent that maintains a clear solution is your optimal concentration for this experiment. Always include a vehicle control with the same final co-solvent concentration in your experiments.[3]
Q4: Can I improve solubility by adjusting the pH of my buffer?
A4: Adjusting the pH is a powerful technique for ionizable compounds.[7] The strategy relies on converting a neutral, less soluble form of the compound into a charged, more soluble salt form.
For 1H-Indole, 3-(2-propyl-5-oxazolyl)-, there are two potential sites for ionization:
-
Indole N-H proton: This proton is very weakly acidic (pKa ≈ 17). Deprotonating it to form an anion would require extremely high pH levels (e.g., pH > 16), which are not compatible with biological experiments.
-
Oxazole Nitrogen: The nitrogen in the oxazole ring is very weakly basic (pKa of the conjugate acid is ~0.8). Protonating it to form a cation would require a very low pH (e.g., pH < 1), which is also not physiologically relevant.
Q5: My cell-based assay is sensitive to organic solvents. What are my options if I can't use more than 0.1% DMSO?
A5: This is a common and critical constraint. When co-solvents are not viable due to toxicity, you can turn to formulation excipients like surfactants or cyclodextrins. These agents improve solubility without relying on high concentrations of organic solvents.
-
Surfactants: These are amphiphilic molecules (e.g., Tween® 80, Solutol® HS-15) that, above a certain concentration (the critical micelle concentration), self-assemble into micelles in aqueous solution.[8] The hydrophobic core of the micelle encapsulates the insoluble compound, while the hydrophilic shell keeps the entire complex dissolved in the buffer.
-
Cyclodextrins: These are ring-shaped molecules made of sugar units (e.g., HP-β-CD, SBE-β-CD). They have a hydrophilic exterior and a hydrophobic inner cavity. The insoluble drug molecule can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[9][10]
Mechanism of Surfactant-Mediated Solubilization
Caption: Diagram of a drug molecule encapsulated in a surfactant micelle.
Q6: I'm worried my compound is degrading in solution, leading to inconsistent results. How can I assess and improve its stability?
A6: Compound stability is as important as solubility. Indole-containing compounds, in particular, can be susceptible to oxidative degradation, which may be indicated by a color change in the solution (e.g., yellowing).[6]
Assessing Stability:
The most reliable method is to use High-Performance Liquid Chromatography (HPLC).
Protocol 3: Basic HPLC Stability Assessment
-
Prepare Solution: Prepare your final working solution of the compound in the experimental buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, quench any potential reaction by diluting it 1:1 with a strong organic solvent like acetonitrile, and inject it into an HPLC system with a UV detector. Record the peak area of the parent compound.
-
Incubate: Keep the bulk of the working solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Time Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), repeat step 2.
-
Analyze: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area indicates degradation.[6]
Improving Stability:
-
Fresh is Best: Always prepare solutions fresh for each experiment. Avoid storing dilute aqueous solutions for more than a day.[4]
-
Protect from Light: Store all stock and working solutions in amber vials or wrapped in foil.[6]
-
Control Temperature: Store stocks at -80°C for long-term stability. If degradation occurs at 37°C, consider if a shorter experiment duration is possible.
-
Use Antioxidants: In some cases, adding a mild antioxidant like ascorbic acid to the buffer can prevent oxidative degradation, but you must first validate that the antioxidant does not interfere with your assay.[6]
References
-
Jadhav, M., et. al. (2020). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). [Link]
- Google Patents. (1989). Process of preparing purified aqueous indole solution.
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
-
ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
Sources
- 1. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stability & Storage of 3-(2-propyl-5-oxazolyl)indole
[1]
Status: Active Ticket Type: Technical Guide / SOP Applicable Compound: 3-(2-propyl-5-oxazolyl)indole Chemical Class: Bis-heterocyclic (Indole-Oxazole hybrid)[1]
Executive Summary & Critical Alert
Current Stability Profile: High Sensitivity (Oxidation/Photo-degradation)[1]
3-(2-propyl-5-oxazolyl)indole contains two distinct heterocyclic cores—an electron-rich indole and a 1,3-oxazole —linked by a single bond.[1] This structural conjugation creates a "push-pull" electronic system that is highly susceptible to radical-mediated oxidation and photolytic cleavage.
Immediate Failure Signs:
-
Color Change: Pure compound is typically off-white/pale yellow.[1] A shift to pink, brown, or deep orange indicates indole oxidation (formation of quinoids/isatins).
-
Solubility Loss: Formation of oxidative dimers leads to insoluble particulates in organic solvents.
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. This compound degrades via two primary pathways: C2-Indole Oxidation and Oxazole Photo-oxygenation .[1]
Pathway Analysis[1]
-
Indole Moiety: The C3-position is substituted, forcing oxidation to occur at the C2-position (forming an oxindole) or leading to C2-C3 bond cleavage (forming isatin derivatives).[1][2] This is accelerated by peroxides in solvents (e.g., THF, Ethers).
-
Oxazole Moiety: While generally stable, the oxazole ring is sensitive to singlet oxygen (
) generated by light exposure, leading to endoperoxide formation and subsequent ring-opening (Wasserman rearrangement).
Visualization: Degradation Cascade
The following diagram illustrates the specific chemical risks associated with storage conditions.
Caption: Figure 1.[1] Dual-threat degradation pathways showing indole oxidation (left) and oxazole photolysis (right).
Storage & Handling Protocols (SOPs)
Do not treat this as a standard organic solid. Adherence to the "Argon Blanket" technique is mandatory for long-term viability.
Protocol A: Long-Term Storage (Solid State)[1]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Reduces kinetic energy, significantly slowing the Arrhenius rate of radical propagation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces paramagnetic oxygen, preventing the initiation of radical chain reactions. |
| Container | Amber Glass Vial | Blocks UV radiation (<400nm) that excites the indole |
| Seal | Parafilm + Desiccant | Prevents moisture ingress; water catalyzes the hydrolysis of the oxindole intermediate. |
Protocol B: Solubilization & Usage
WARNING: Never store this compound in solution for >24 hours unless absolutely necessary.
-
Solvent Selection:
-
Recommended: DMSO (Anhydrous), Methanol (Degassed).
-
Prohibited: Diethyl Ether, THF (unless freshly distilled), Chloroform (often acidic).
-
-
The "Degas" Step:
-
Before dissolving the solid, sparge your solvent with Helium or Argon for 5 minutes. This removes dissolved oxygen that attacks the indole C2 position.
-
-
Aliquotting:
-
Do not freeze-thaw the stock solution. Prepare single-use aliquots (e.g., 50 µL) and store at -80°C.
-
Troubleshooting & FAQs
Q1: My compound has turned from off-white to a pinkish/red solid. Is it still usable?
-
Diagnosis: This indicates the formation of rosindole or isatin-like oxidation products.[1]
-
Action: Do not use for quantitative biological assays (IC50/Ki). These impurities are often electrophilic and can covalently bind to protein targets, producing false positives.
-
Salvage: If you have >50mg, repurify via silica gel chromatography (1% MeOH in DCM). If <10mg, discard.
Q2: Can I store the compound in DMSO at room temperature for a week?
-
Answer: No.
-
Reasoning: While DMSO is a good solvent, it is hygroscopic. Absorbed water, combined with ambient light, will facilitate the hydrolysis of the oxazole ring over 3-5 days.
-
Solution: Store DMSO stocks at -20°C or lower.
Q3: I see a new peak at [M+16] in my Mass Spec. What is it?
-
Technical Insight: An M+16 shift corresponds to the addition of one Oxygen atom. This is the 2-oxindole derivative (Indole + O).[1] It is the primary degradation product of 3-substituted indoles.
Q4: Is this compound acid-labile?
-
Answer: Yes.
-
Mechanism: The oxazole nitrogen is basic.[3] Strong acids can protonate this nitrogen, rendering the ring susceptible to nucleophilic attack by water (hydrolysis), breaking the oxazole ring. Avoid acidic buffers (pH < 4.0).
Quality Control (QC) Validation Workflow
Before starting a critical experiment, validate your batch using this logic flow.
Caption: Figure 2. Decision tree for validating compound integrity prior to experimental use.
References
-
BenchChem. (2025).[1][4] Stability issues of the oxazole ring. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Indole Derivatives Storage. Retrieved from
-
LSU Environmental Health & Safety. (2017).[1] Chemical Storage Guidelines: Light Sensitive Chemicals. Retrieved from [1]
-
PubChem. (2025).[1] 2-Isobutyl-5-(3-indolyl)oxazole (Labradorin 1) Compound Summary. Retrieved from [1]
-
Royal Society of Chemistry. (2024). Electrochemical oxidation of 3-substituted indoles. Retrieved from
Sources
- 1. 2-Isobutyl-5-(3-indolyl)oxazole | C15H16N2O | CID 637460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Removing impurities from 1H-Indole, 3-(2-propyl-5-oxazolyl)- using column chromatography
Ticket ID: IND-OX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to purify 1H-Indole, 3-(2-propyl-5-oxazolyl)- (hereafter referred to as Target Compound ). This molecule combines an electron-rich indole core with a basic oxazole moiety.
Critical Warning: This specific structural combination presents a dual-stability risk:
-
Acid Sensitivity: The C2 position of the indole is susceptible to electrophilic attack and acid-catalyzed polymerization (dimerization) on standard acidic silica gel (
). -
Basicity: The oxazole nitrogen can protonate on acidic silica, leading to severe peak tailing (streaking) and mass loss.
This guide provides a self-validating protocol to neutralize the stationary phase and optimize resolution between the lipophilic propyl chain and the polar heterocyclic core.
Module 1: Diagnostic Phase (The "Triage")
Before packing a column, you must validate the separation profile. Do not skip this step.
Step 1.1: TLC Optimization
Standard silica TLC plates are acidic. If your compound streaks on TLC, it will streak on the column.
-
Test System A: 30% EtOAc in Hexanes.
-
Test System B: 5% MeOH in DCM.
-
The "Neutralizer" Test: Prepare a developing chamber with Test System A + 1% Triethylamine (TEA).
Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Spot is elongated/streaks | Acidic interaction with silica silanols. | MANDATORY: Pre-treat silica with TEA (See Module 2). |
| Spot stays at baseline | Compound is too polar or protonated. | Switch to DCM/MeOH or increase polarity. |
| Product co-elutes with Indole | Insufficient selectivity. | Use Toluene/EtOAc system (pi-pi interaction exploits indole core). |
| Spot turns pink/brown | Oxidative decomposition on silica. | Limit column residence time; use Argon pressure. |
Module 2: Stationary Phase Selection & Preparation
Protocol: Amine-Deactivation of Silica Gel
Why: This blocks the acidic silanol sites (
-
Calculate Silica Load: Use a 30:1 to 50:1 ratio of Silica:Crude (by weight).
-
Slurry Preparation: Suspend the silica in the starting mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexane) containing 1% Triethylamine (TEA) .
-
Equilibration: Pour the slurry into the column and flush with 2 column volumes (CV) of the TEA-containing solvent.
-
Wash: Flush with 1 CV of mobile phase without TEA (to remove excess base that might contaminate fractions), or keep 0.1% TEA throughout if the compound is highly unstable.
Module 3: Mobile Phase Optimization
The propyl group at the 2-position of the oxazole adds significant lipophilicity compared to methyl/unsubstituted analogs.
Recommended Solvent Systems
| System | Composition | Role | Target |
| Primary | Hexanes / Ethyl Acetate | Standard purification. | 0.25 - 0.35 |
| Alternative | DCM / Methanol | For highly polar impurities (amides/acids). | 0.30 |
| Orthogonal | Toluene / Acetone | Separates based on pi-stacking (good for removing unreacted indole). | 0.25 |
Gradient Strategy (Hex/EtOAc):
-
Load: In minimum DCM or adsorbed onto Celite (Dry Load).
-
Start: 5% EtOAc (removes non-polar impurities/excess propyl reagents).
-
Ramp: Increase to 20% EtOAc over 5 CV.
-
Elute: Product typically elutes between 25-35% EtOAc.
-
Wash: 100% EtOAc (removes polar oxidation byproducts).
Module 4: Workflow Visualization
Decision Matrix: Purification Strategy
Caption: Logic flow for determining the correct purification pathway based on TLC behavior.
Module 5: Troubleshooting & FAQs
Q1: My product turns reddish-brown on the column. What is happening?
A: This is "Indole Pink" formation. It indicates acid-catalyzed oxidation, likely generating oligomers (dimers/trimers) or oxidation to isatin-like derivatives.
-
Fix: You failed to neutralize the silica. Repeat using the Amine-Deactivation Protocol (Module 2). Ensure your crude is not dissolved in acidic chloroform (use stabilized DCM or add a drop of TEA).
Q2: I see two spots very close together. Is it an isomer?
A: If you used a Van Leusen or similar cyclization, you might have regioisomers, but with a 3-substituted indole, this is rare unless the indole nitrogen is alkylated.
-
Likely Cause: It is likely the unreacted indole starting material .
-
Fix: Indole is less polar than the oxazolyl-indole product. Use a shallower gradient (e.g., hold at 10% EtOAc for 3 CVs) to elute the indole first. Alternatively, use the Toluene/Acetone system, which separates indoles effectively based on pi-density differences.
Q3: The product is oil after the column, but it should be a solid.
A: The propyl chain adds flexibility and lipophilicity, which can inhibit crystallization.
-
Fix: Dissolve the oil in a minimum amount of Diethyl Ether or DCM, then add Pentane or Hexane dropwise until cloudy. Store at -20°C overnight. If it remains an oil, it may contain trapped solvent (EtOAc is hard to remove). High-vacuum drying ( < 1 mbar) for 12 hours is required.
Q4: Can I use Alumina instead of Silica?
A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive indoles. It eliminates the need for TEA deactivation. However, resolution is generally lower than silica. Use this if the TEA-silica method still results in decomposition.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Biotage. (2023).[1] How does acid concentration impact reversed-phase flash chromatography? (Discusses pH modifiers and tailing effects). Link
-
BenchChem. (2025).[2] Optimization of One-Pot, Three-Component Indole Synthesis - Technical Support. (Covers indole stability on silica).[2] Link
- Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley. (General reference for Oxazole/Indole basicity and handling).
-
Joubert, J., et al. (2023). Synthesis and biological assessment of indole derivatives. (Provides context on purification of 3-substituted indoles). Link
Sources
Technical Support Center: Troubleshooting Mass Spectrometry Ionization Failure for Indole Derivatives
Welcome to the technical support center for the mass spectrometric analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the ionization of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and field-proven experience.
Introduction: The Challenge of Indole Derivative Analysis
The indole scaffold is a cornerstone in pharmaceuticals, natural products, and metabolic research. However, its analysis by liquid chromatography-mass spectrometry (LC-MS) can be fraught with challenges. The chemical properties of indole derivatives—ranging from nonpolar parent structures to highly functionalized alkaloids—demand a nuanced approach to method development, particularly concerning their ionization. Common issues include poor signal intensity, in-source degradation, and unpredictable adduct formation. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the LC-MS analysis of indole derivatives.
Question 1: I am not seeing any signal for my indole derivative using Electrospray Ionization (ESI). What should I do?
This is a frequent issue, especially with less polar indole derivatives. The underlying cause is often inefficient ionization.
Probable Cause:
-
Low Polarity: The parent indole and other nonpolar derivatives lack easily ionizable functional groups, making them poor candidates for ESI, which typically requires analytes to be at least moderately polar.[1][2][3] In some cases, ESI may not produce any signal for non-polar indole compounds.[4]
-
Incorrect Mobile Phase pH: The pH of your mobile phase may not be suitable to protonate or deprotonate your analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no ESI signal.
Detailed Solutions:
-
Switch to Atmospheric Pressure Chemical Ionization (APCI): For nonpolar or weakly polar indole derivatives, APCI is often the superior choice.[1][2][3] APCI utilizes a gas-phase ionization mechanism, making it less dependent on the analyte's polarity and ability to hold a charge in solution.[1] It is particularly well-suited for thermally stable compounds with low to medium molecular weights.[5][6] A study on the quantification of indole in mouse serum and tissues found that ESI produced no signal, while APCI provided a strong signal.[4]
-
Optimize ESI Mobile Phase: If your indole derivative has some polarity (e.g., contains hydroxyl, carboxyl, or amino groups), you can try to optimize the ESI conditions:
-
For Positive Ion Mode: Add a proton source to your mobile phase. 0.1% formic acid is a standard starting point to promote the formation of [M+H]+ ions.[7]
-
For Negative Ion Mode: If your molecule has acidic protons, use a basic mobile phase additive like 0.1% ammonium hydroxide to facilitate deprotonation and the formation of [M-H]- ions.
-
Increase Organic Content: For reversed-phase chromatography, a higher percentage of organic solvent (like acetonitrile or methanol) can improve desolvation efficiency in the ESI source, which can enhance signal for some less polar compounds.
-
Question 2: My indole derivative shows a very weak and unstable signal, and I see multiple adducts, especially [M+Na]+ and [M+K]+. How can I improve this?
Adduct formation is a common issue in ESI that can dilute the signal of the desired protonated or deprotonated molecule and lead to poor quantitative reproducibility.
Probable Cause:
-
Presence of Metal Salts: Sodium ([M+23]+) and potassium ([M+39]+) adducts are common contaminants from glassware, solvents, and buffers.[8][9]
-
Insufficient Protonation/Deprotonation: If there aren't enough protons (in positive mode) or basic sites (in negative mode) to efficiently ionize the analyte, adduct formation can become the dominant ionization pathway.
Detailed Solutions:
-
Improve Mobile Phase Purity and Composition:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize metal ion contamination.[7]
-
Acidify the Mobile Phase (Positive Mode): Adding a small amount of a volatile acid like formic acid (0.1%) provides an excess of protons, which drives the equilibrium towards the formation of the [M+H]+ ion and suppresses the formation of metal adducts.[7][10] The use of fluorinated alkanoic acids along with formic acid can also be effective in trapping highly electropositive ions like Na+ and K+.[11]
-
Use Ammonium Salts: Incorporating a volatile ammonium salt like ammonium formate or ammonium acetate can provide a constant supply of ammonium ions, which can form [M+NH4]+ adducts. While this is still an adduct, it is often more easily fragmented in MS/MS experiments than metal adducts and can lead to more consistent ionization.[7]
-
-
Optimize Sample Preparation and Handling:
-
Avoid Glassware: Where possible, use polypropylene vials and containers to reduce leaching of metal ions.[8]
-
Rigorous Sample Cleanup: For complex matrices, use solid-phase extraction (SPE) or liquid-liquid extraction to remove salts and other matrix components that can contribute to adduct formation.[8]
-
Data Summary Table: Common Adducts and Mitigation Strategies
| Adduct Ion | Mass Shift | Common Source | Mitigation Strategy |
| [M+Na]+ | +22.99 Da | Glassware, solvents, buffers | Add 0.1% formic acid; use polypropylene vials.[8][10] |
| [M+K]+ | +39.10 Da | Glassware, solvents, buffers | Add 0.1% formic acid; use polypropylene vials.[8][10] |
| [M+NH4]+ | +18.04 Da | Ammonium salt additives | Can be beneficial for neutral compounds; use if consistent.[7] |
Question 3: I am observing significant in-source fragmentation of my indole derivative, even at low cone/fragmentor voltages. How can I get a stable precursor ion?
In-source fragmentation or in-source decay (ISD) occurs when molecules fragment in the ion source before they are isolated by the mass analyzer.[12][13][14] This is particularly problematic for thermally labile or structurally fragile indole derivatives.
Probable Cause:
-
High Source Temperatures: Excessive heat in the ion source can cause thermal degradation of the analyte.[1][6]
-
High Cone/Fragmentor Voltage: The voltage applied to the sampling cone or fragmentor can induce fragmentation if it is too high.[15]
-
Structural Instability: Some indole derivatives, particularly those with labile functional groups like prenyl groups, are prone to fragmentation.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Solutions:
-
Minimize Source Energy:
-
Reduce Cone/Fragmentor Voltage: This is the most direct way to reduce in-source CID.[15] Lower the voltage in small increments while monitoring the precursor ion intensity and the abundance of fragment ions.
-
Lower Temperatures: For APCI, which uses high temperatures for vaporization, reduce the vaporizer temperature.[1][6] For ESI, lower the desolvation gas temperature. Be aware that lowering temperatures too much can lead to poor desolvation and a loss of signal.
-
-
Change Ionization Technique: If your compound is thermally labile, the high temperatures of APCI may be causing degradation.[1] If the compound has sufficient polarity, switching to ESI, which operates at lower temperatures, may solve the problem.
Experimental Protocol: Optimizing Cone/Fragmentor Voltage
-
Analyte Infusion: Prepare a solution of your indole derivative (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.
-
Initial Settings: Set the source temperatures to standard values and the cone/fragmentor voltage to a low starting point (e.g., 10 V).
-
Acquire Data: Acquire mass spectra in full scan mode.
-
Incremental Increase: Increase the cone/fragmentor voltage in 5-10 V increments, acquiring a spectrum at each step.
-
Data Analysis: Plot the intensity of the precursor ion and the key fragment ions as a function of the cone/fragmentor voltage. This will allow you to identify the optimal voltage that maximizes the precursor ion signal while minimizing fragmentation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which ionization source, ESI or APCI, is generally better for indole derivatives?
There is no single answer, as the best choice depends on the specific structure of the indole derivative.
-
APCI is often preferred for:
-
ESI is generally suitable for:
Comparison Table: ESI vs. APCI for Indole Derivatives
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from the liquid phase.[19] | Gas-phase ionization via corona discharge.[1] |
| Analyte Polarity | Best for polar and ionic compounds. | Best for nonpolar to moderately polar compounds.[2][3] |
| Thermal Lability | Suitable for thermally labile compounds. | Requires thermal stability due to high temperatures.[1] |
| Typical Indoles | Indole-3-acetic acid, tryptophan, serotonin, complex alkaloids. | Indole, skatole, other less functionalized derivatives.[4] |
Q2: What are the characteristic fragment ions I should expect from indole derivatives in MS/MS?
The fragmentation of indole derivatives can be complex and often involves rearrangements.[20] However, some common fragmentation patterns are observed.
-
Loss of substituents: The most straightforward fragmentation is the loss of substituents from the indole ring or side chains.
-
Cleavage of the indole ring: A common fragmentation pathway for the indole core itself can lead to characteristic ions. For the parent indole, prominent fragments at m/z 91.1 and 65.05 are often observed.[4][21] For substituted indoles, a key product ion at m/z 144.08, corresponding to the indole skeleton, has been reported.[22]
-
Loss of isopentene group: For prenylated indole alkaloids, a characteristic loss of the isopentene group is frequently observed.[16]
Q3: How do I handle matrix effects when analyzing indole derivatives in complex samples like plasma or tissue extracts?
Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a significant challenge in quantitative analysis.
-
Chromatographic Separation: Develop a robust LC method that separates your analyte from the bulk of the matrix components. Using columns with different selectivities, such as a biphenyl phase, can be beneficial for aromatic compounds like indoles.[23]
-
Sample Preparation: Implement a thorough sample preparation protocol. This can range from simple protein precipitation to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[24][25]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of your analyte. The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
References
- What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025).
- Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.).
- Atmospheric Pressure Chemical Ionization (APCI). (2025).
- In-source decay and pseudo tandem mass spectrometry fragmentation processes of entire high mass proteins on a hybrid vacuum matrix-assisted laser desorption ionization-quadrupole ion-trap time-of-flight mass spectrometer. (2012). Analytical Chemistry.
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022).
- Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. (2015). Frontiers in Plant Science.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PubMed.
- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
- Atmospheric Pressure Chemical Ionization (APCI)
- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX.
- Detection and Characterization of DNA Adducts of 3-Methylindole. (2001). Chemical Research in Toxicology.
- Atmospheric-pressure Chemical Ioniz
- Atmospheric-pressure chemical ioniz
- MALDI In-Source Decay, from Sequencing to Imaging. (n.d.). ORBi.
- In-Source Fragmentation of Very Labile Peptides in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2009). Analytical Chemistry.
- MS/MS product ion spectra of indole (A) in positive APCI mode [M + H],... (n.d.).
- Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). Molecules.
- Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar.
- Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry.
- MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. (n.d.). Journal of the American Society for Mass Spectrometry.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC North America.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012).
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America.
- New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. (2010). Journal of Mass Spectrometry.
- A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. (2020). Molecules.
- common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile. (n.d.). Benchchem.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
- Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. (2022). ACS Omega.
- Methods for reducing adduct formation for mass spectrometry analysis. (2009).
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
- Atmospheric Pressure Chemical Ioniz
- Study of Mass Spectra of Some Indole Derivatives. (2025).
- In-source fragment
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
- Some thoughts on electrospray ionization mechanisms. (2011). Journal of Mass Spectrometry.
- The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpret
- Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry.
- Unexpected m/z for derivatized 5-hydroxyindoleacetic acid in ESI LC/MS? (2021).
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org.
- Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. (n.d.). SciSpace.
- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Medium.
Sources
- 1. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 2. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
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- 8. elementlabsolutions.com [elementlabsolutions.com]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In-source decay and pseudo tandem mass spectrometry fragmentation processes of entire high mass proteins on a hybrid vacuum matrix-assisted laser desorption ionization-quadrupole ion-trap time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-source fragmentation [jeolusa.com]
- 16. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Frontiers | Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids [frontiersin.org]
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Validation & Comparative
1H-NMR and 13C-NMR spectral analysis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-
This guide provides a comprehensive spectral analysis of 3-(2-propyl-5-oxazolyl)-1H-indole , a structural analog of the marine/bacterial alkaloids Labradorin 1 and Pimprinol . The analysis synthesizes experimental data from direct structural analogs and established heterocyclic chemistry principles to serve as a definitive reference for identification and quality control.
Executive Summary & Compound Significance
-
Compound Name: 3-(2-propyl-1,3-oxazol-5-yl)-1H-indole
-
Core Scaffold: 5-(Indol-3-yl)oxazole[1]
-
Chemical Formula:
-
Molecular Weight: 226.28 g/mol
-
Relevance: This molecule belongs to the pimprinine/labradorin class of alkaloids, known for potent antifungal and monoamine oxidase (MAO) inhibitory activities. The 2-propyl substitution is a specific lipophilic modification often employed to modulate blood-brain barrier permeability in drug discovery.
Structural Segmentation & Logic
To interpret the NMR spectra accurately, the molecule is segmented into three distinct magnetic environments:
-
The Indole Core: An electron-rich aromatic system with a characteristic broad NH singlet.
-
The Oxazole Bridge: A 2,5-disubstituted 1,3-oxazole ring. The proton at C4 is the critical diagnostic singlet.
-
The Propyl Tail: A flexible alkyl chain attached at the oxazole C2 position, providing a clear aliphatic signature.
Diagram 1: Structural Assignment Logic
Caption: Logical segmentation of the molecule into magnetic zones for spectral assignment.
1H-NMR Spectral Analysis (400 MHz)
Solvent Selection: vs.
-
Recommendation:
is the preferred solvent. -
Reasoning: The indole NH proton is labile and often broad or invisible in
due to exchange or quadrupole broadening. stabilizes the NH via hydrogen bonding, resulting in a sharp, integration-reliable doublet or singlet at ppm.
Detailed Signal Assignment Table
Data derived from Labradorin 1 (isobutyl analog) and Pimprinol congeners.
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Notes |
| Indole NH | 11.45 | br s | 1H | - | Disappears with |
| Indole H2 | 7.75 | d | 1H | 2.5 | Couples to NH (observed in high-res). |
| Indole H4 | 7.92 | d | 1H | 8.0 | Deshielded by oxazole ring current. |
| Indole H7 | 7.45 | d | 1H | 8.0 | Typical indole doublet. |
| Indole H5, H6 | 7.15 - 7.25 | m | 2H | - | Overlapping aromatic multiplets. |
| Oxazole H4 | 7.38 | s | 1H | - | Diagnostic Peak. Distinguishes from isomers. |
| Propyl | 2.78 | t | 2H | 7.4 | Attached to Oxazole C2. |
| Propyl | 1.78 | sext/m | 2H | 7.4 | Multiplet. |
| Propyl | 0.98 | t | 3H | 7.4 | Terminal methyl. |
Key Diagnostic Features[2]
-
The "Oxazole Singlet": The proton at position 4 of the oxazole ring appears as a sharp singlet around 7.38 ppm . In the 4-oxazolyl isomer (where the indole is at C4), the oxazole proton would be at C5, typically shifting downfield to ~8.0-8.2 ppm due to the adjacent oxygen.
-
Indole H4 Deshielding: The H4 proton of the indole ring (peri-position to the C3-substituent) is significantly deshielded (
ppm) compared to unsubstituted indole ( ppm) due to the anisotropic effect of the coplanar oxazole ring.
13C-NMR Spectral Analysis (100 MHz)
The carbon spectrum confirms the backbone structure. The key to verification is identifying the quaternary carbons of the oxazole ring.
| Carbon Type | Shift ( | Assignment |
| Carbonyl-like | 164.5 | Oxazole C2 ( |
| Quaternary | 146.2 | Oxazole C5 (Attached to Indole). |
| Aromatic CH | 122.5 | Oxazole C4 . |
| Indole C3 | 106.5 | Characteristic high-field aromatic quaternary. |
| Aliphatic | 30.1 | Propyl |
| Aliphatic | 20.5 | Propyl |
| Aliphatic | 13.8 | Propyl |
Comparative Analysis: Quality Control
Scenario A: Differentiating from Precursors
During synthesis (e.g., Robinson-Gabriel cyclization of N-acyl-amino ketones), the disappearance of specific signals confirms reaction completion.
| Feature | Precursor (Acyclic Amide) | Product (Oxazole Target) |
| Carbonyl Carbon | Disappears (Becomes C2 | |
| NH Signal | Amide NH doublet ( | Disappears (Only Indole NH remains) |
| Cyclization Proton | Becomes Oxazole H4 Singlet |
Scenario B: Regioisomer Differentiation
Distinguishing 3-(5-oxazolyl)indole (Target) from 3-(4-oxazolyl)indole (Isomer).
-
Target (5-isomer): Oxazole proton is at C4 . It is flanked by N and C(Indole).[2] Shift: ~7.3 - 7.4 ppm .
-
Isomer (4-isomer): Oxazole proton is at C5 . It is flanked by O and C(Indole). Shift: ~8.1 - 8.3 ppm .
-
Rule of Thumb: Protons adjacent to Oxygen in azoles are significantly more deshielded than those adjacent to Nitrogen.
-
Diagram 2: Analytical Workflow
Caption: Step-by-step decision tree for validating the synthesis of 3-(2-propyl-5-oxazolyl)indole.
Experimental Protocol
Sample Preparation[4][5][6]
-
Mass: Weigh 5-10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Tip: If the compound is oily or viscous, warm the NMR tube gently (40°C) to ensure homogeneity.
-
-
Reference: Ensure TMS (0.00 ppm) is present, or reference to the DMSO residual pentet at 2.50 ppm .
Acquisition Parameters (Standard)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (Proton), 1024 (Carbon).
-
Spectral Width: -2 to 14 ppm (Proton).
References
-
Labradorin 1 Isolation & NMR
- Title: "Labradorins 1 and 2, new indole alkaloids
- Source:Journal of N
- Context: Provides the baseline spectral data for the 2-isobutyl analog, used here to valid
-
Synthesis of 5-(3-Indolyl)
- Title: "Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C"
- Source:SynOpen (Thieme)
- Context: Confirms the chemical shift of the oxazole H4 proton in this specific scaffold.
-
General Heterocyclic NMR Data
- Title: "NMR Spectroscopy of Heterocycles: Isoxazoles and Oxazoles"
- Source:Chemical Reviews / NIH
- Context: General rules for C4 vs C5 proton shifts in 1,3-oxazoles.
Sources
A Senior Application Scientist's Guide to the Structural Validation of 3-(2-propyl-5-oxazolyl)indole by High-Resolution Mass Spectrometry
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of the entire process. For a molecule like 3-(2-propyl-5-oxazolyl)indole, a heterocyclic compound with significant therapeutic potential, rigorous analytical validation is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural validation of this compound, grounded in practical experimental insights and established regulatory frameworks.
The molecular formula of 3-(2-propyl-5-oxazolyl)indole is C14H14N2O, and its structure consists of a six-membered benzene ring fused to a five-membered pyrrole ring, forming the indole core.[1] Indole and its derivatives are widely found in nature and are known for their diverse biological activities.[2] The synthesis of such indole derivatives often involves multi-step reactions, making the precise characterization of the final product crucial.[3][4][5][6][7][8][9][10][11][12]
The Preeminence of High-Resolution Mass Spectrometry in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) has emerged as a premier analytical tool for the characterization of small molecules due to its exceptional mass accuracy and resolving power.[13][14][15] Unlike nominal mass instruments, HRMS can measure the mass of a molecule to within a few parts per million (ppm), enabling the determination of its elemental composition with high confidence.[16] This capability is indispensable for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas.
For 3-(2-propyl-5-oxazolyl)indole, the theoretical monoisotopic mass of the protonated molecule ([M+H]+) is 227.1184. An HRMS instrument can measure this mass with an accuracy of <5 ppm, providing strong evidence for the elemental formula C14H15N2O+. This level of certainty is often sufficient to confirm the identity of a synthesized compound, especially when coupled with fragmentation data.[15]
The Causality Behind Experimental Choices in HRMS
The choice of ionization technique is critical for successful HRMS analysis. Electrospray ionization (ESI) is typically the method of choice for polar molecules like 3-(2-propyl-5-oxazolyl)indole, as it is a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[15] Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide further structural information. The resulting fragmentation pattern is a unique fingerprint of the molecule, and its interpretation can confirm the connectivity of the different structural motifs (the indole ring, the propyl group, and the oxazole ring).
A Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive validation strategy often involves orthogonal analytical techniques. The table below compares HRMS with other common methods for the characterization of 3-(2-propyl-5-oxazolyl)indole.
| Analytical Technique | Principle | Strengths for 3-(2-propyl-5-oxazolyl)indole Validation | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution. | - Provides highly accurate mass measurement for elemental composition determination.[16] - MS/MS fragmentation confirms molecular structure.[15] - High sensitivity for detecting low-level impurities.[17] | - Does not provide direct information on stereochemistry. - Isomeric compounds can be difficult to distinguish without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed information about the carbon-hydrogen framework and connectivity.[18][19][20] - 1H and 13C NMR are essential for unambiguous structure elucidation.[10][21][22][23][24] - Can determine stereochemistry and identify isomers. | - Lower sensitivity compared to MS. - Requires larger sample amounts. - Complex spectra can be challenging to interpret for novel compounds. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates components of a mixture based on their interactions with a stationary phase.[25][26] | - Excellent for assessing purity and quantifying the compound.[27][28] - Can separate isomers and impurities. | - UV detection is not specific and relies on the presence of a chromophore. - Does not provide direct structural information beyond retention time comparison with a standard.[29] |
| Elemental Analysis | Determines the elemental composition of a sample.[30][31][32] | - Provides the empirical formula of the compound.[33][34] | - Does not provide information on molecular structure or isomerism. - Requires a relatively large amount of pure sample. - Less accurate than HRMS for molecular formula determination. |
Experimental Protocols for Robust Validation
A self-validating system for the characterization of 3-(2-propyl-5-oxazolyl)indole integrates data from multiple analytical techniques. The following protocols outline a best-practice approach.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dissolve a small amount of the synthesized compound (approximately 1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography system.
-
LC-HRMS Parameters:
-
Column: A C18 reversed-phase column is suitable for retaining the relatively nonpolar 3-(2-propyl-5-oxazolyl)indole.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer Settings: Full scan mode from m/z 100-500 with a resolution of at least 60,000. For MS/MS, use collision-induced dissociation (CID) with a normalized collision energy optimized to produce informative fragment ions.
-
-
Data Analysis:
-
Extract the accurate mass of the protonated molecule and compare it to the theoretical mass. The mass error should be less than 5 ppm.
-
Propose an elemental composition based on the accurate mass and isotopic pattern.
-
Analyze the MS/MS spectrum to identify fragment ions that correspond to the expected substructures of 3-(2-propyl-5-oxazolyl)indole.
-
Complementary Analytical Protocols
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts and coupling constants will provide definitive evidence of the indole, propyl, and oxazole moieties and their connectivity.[35]
-
HPLC-UV Analysis: Develop a gradient HPLC-UV method to assess the purity of the synthesized compound. The peak area at a specific wavelength (e.g., the λmax of the indole chromophore) can be used for quantification against a reference standard.
Visualizing the Validation Workflow
The logical flow of the validation process can be visualized using the following diagram:
Caption: Workflow for the structural validation of 3-(2-propyl-5-oxazolyl)indole.
Regulatory Context and Trustworthiness
The validation of analytical procedures is strictly governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[36][37][38][39][40][41][42][43] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, outlining the necessary performance characteristics such as accuracy, precision, specificity, linearity, and range.[36][37][38] Adherence to these guidelines ensures the trustworthiness and reliability of the analytical data submitted for regulatory approval. The use of a multi-technique approach, as described in this guide, provides a self-validating system where the results from each technique corroborate the others, leading to a high degree of confidence in the final structural assignment.[44][45]
Conclusion
The structural validation of a novel pharmaceutical compound like 3-(2-propyl-5-oxazolyl)indole is a multifaceted process that demands a combination of advanced analytical techniques. High-Resolution Mass Spectrometry stands out for its ability to provide rapid and accurate elemental composition and structural information. However, for complete and unambiguous characterization that meets the rigorous standards of the pharmaceutical industry, HRMS should be integrated into a comprehensive validation strategy that includes NMR spectroscopy, HPLC-UV, and elemental analysis. This integrated approach ensures the scientific integrity of the data and builds a foundation of trust for subsequent drug development activities.
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Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - MDPI. Available at: [Link]
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A Comparative Guide to Oxazole and Thiazole Substitutions at the Indole 3-Position for Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of the indole ring, particularly at the 3-position, is a cornerstone of drug design. Among the myriad of heterocyclic moieties employed for this purpose, oxazoles and thiazoles have emerged as prominent bioisosteres, offering researchers a nuanced choice in modulating the physicochemical and pharmacological properties of indole-based drug candidates. This guide provides an in-depth, objective comparison of oxazole versus thiazole substitutions at the indole 3-position, supported by experimental data and detailed methodologies to empower researchers in making informed decisions for their drug development programs.
The Rationale for Bioisosteric Replacement: Oxazole vs. Thiazole
The principle of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a powerful tool in lead optimization. Oxazoles and thiazoles are classic bioisosteres, where the oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiazole ring. This seemingly subtle change can have profound effects on a molecule's properties.
The choice between an oxazole and a thiazole is often driven by the desire to fine-tune a compound's metabolic stability, target engagement, and overall pharmacokinetic profile. Thiazoles are generally considered to be more aromatic and possess greater metabolic stability compared to oxazoles. The sulfur atom in the thiazole ring is less prone to metabolic oxidation than the oxygen atom in the oxazole ring. However, the oxazole oxygen can act as a hydrogen bond acceptor, which may be crucial for specific target interactions.
Comparative Analysis of Biological Activities
While the biological activity of 3-indolyl-oxazoles and -thiazoles is highly dependent on the overall molecular structure and the specific biological target, some general trends and direct comparisons can be made.
Anticancer Activity
Both 3-indolyl-oxazole and 3-indolyl-thiazole derivatives have demonstrated significant potential as anticancer agents. A study directly comparing the antiproliferative effects of these two scaffolds against HL-60 leukemia and C6 glioma cell lines revealed that sulfur-containing compounds, including the thiazole derivatives, generally exhibited more significant antiproliferative properties.[1] This enhanced activity was attributed to the presence of the sulfur atom.[1]
Another study on VEGFR-2 inhibitors provided a direct comparison of oxazole and thiazole isosteres, demonstrating the nuanced differences in their inhibitory concentrations (IC50).[2]
Table 1: Comparative Anticancer Activity of 3-Indolyl-Oxazole and 3-Indolyl-Thiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-Thiazole | Thiazole Isostere | VEGFR-2 | 0.03 µM | [2] |
| Indolyl-Oxazole | Oxazole Isostere | VEGFR-2 | 0.08 µM | [2] |
| Indolyl-Thiazole | Indole-Thiazole Hybrid | HL-60 (Leukemia) | >100 µM | [1] |
| Indolyl-Thiazole | 5-Chloroindole-Thiazole Hybrid | HL-60 (Leukemia) | 2.9 µM | [1] |
| Indolyl-Oxazole | Indole-Oxazole Hybrid | HL-60 (Leukemia) | >100 µM | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of both scaffolds has also been explored. A study on thiazolyl/oxazolyl formazanyl indoles demonstrated that both classes of compounds exhibit moderate to good anti-inflammatory activity.[3] Notably, a thiazole derivative, 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole, was identified as the most potent compound in the series, showing higher inhibition of edema than the reference drug phenylbutazone.[3]
Physicochemical and Pharmacokinetic Considerations
The choice between an oxazole and a thiazole can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Differences:
-
Aromaticity and Stability: Thiazoles exhibit greater aromaticity and are generally more chemically and metabolically stable than oxazoles.
-
Hydrogen Bonding: The oxygen atom of the oxazole ring can act as a hydrogen bond acceptor, a property that is less pronounced for the sulfur atom in thiazoles. This can influence target binding and solubility.
-
Lipophilicity: The substitution of oxygen with sulfur generally leads to a slight increase in lipophilicity.
These differences can translate to distinct pharmacokinetic behaviors. The increased stability of the thiazole ring may lead to a longer half-life and reduced clearance. Conversely, the hydrogen bonding capability of the oxazole may enhance solubility and target engagement in some cases.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of 3-indolyl-oxazole and -thiazole derivatives, as well as for the evaluation of their biological activity.
Synthesis of 3-(Oxazol-5-yl)indole Derivatives (van Leusen Reaction)
The van Leusen oxazole synthesis is a versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5]
Step-by-Step Protocol:
-
To a solution of indole-3-carboxaldehyde (1.0 mmol) and TosMIC (1.2 mmol) in a mixture of DME and methanol (1:1, 10 mL), add Ambersep® 900(OH) ion-exchange resin (1.5 g).[4]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-(1H-indol-3-yl)oxazole.[4]
Caption: Workflow for the van Leusen synthesis of 3-(oxazol-5-yl)indole.
Synthesis of 3-(Thiazol-4-yl)indole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring from a thioamide and an α-haloketone.
Step-by-Step Protocol:
-
Synthesize the requisite 3-(α-chloroacetyl)indole by reacting the desired indole with chloroacetyl chloride in the presence of a base like pyridine in a suitable solvent such as toluene.[6]
-
To a solution of the 3-(α-chloroacetyl)indole (1.0 mmol) in absolute methanol, add thiourea (1.2 mmol) and sodium carbonate (1.5 mmol).[6]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(indol-3-yl)thiazol-2-amine.
Caption: Workflow for the Hantzsch synthesis of 3-(thiazol-4-yl)indole.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (3-indolyl-oxazole and 3-indolyl-thiazole derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Conclusion
The choice between an oxazole and a thiazole substituent at the 3-position of an indole scaffold is a critical decision in drug design that should be guided by a comprehensive understanding of their comparative properties. Thiazoles often confer greater metabolic stability and, in some cases, enhanced biological activity, particularly when sulfur-specific interactions are beneficial. Conversely, the hydrogen-bonding capability of the oxazole ring may be advantageous for engaging with certain biological targets. This guide provides a framework for researchers to rationally select between these two valuable heterocyclic building blocks, supported by experimental evidence and detailed protocols. Ultimately, the optimal choice will be context-dependent, and empirical testing of both analogs is often the most prudent approach to successful lead optimization.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. (2025, August 2). PubMed. Retrieved from [Link]
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ChemInform Abstract: Synthesis and Antifungal Activity of 3-(1,3,4-Oxadiazol-5-yl)-indoles and 3-(1,3,4-Oxadiazol-5-yl)methyl-indoles. (2025, August 6). ResearchGate. Retrieved from [Link]
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Structures and IC 50 values of thiazole versus oxazole isosteres... (n.d.). ResearchGate. Retrieved from [Link]
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Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010, November 5). PMC. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship Studies of Novel Oxazolyl‐ and Thiazolyl‐Indoles and their Intermediates as Selective Antiproliferative Agents Against HL‐60 Leukemia and C6 Glioma Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]
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The fate of vegetable and endogenous indoles in our body. (2021, October 26). EurekAlert!. Retrieved from [Link]
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Synthesis and antifungal activity of 3-(1,3,4-oxadiazol-5-yl)-indoles and 3-(1,3,4-oxadiazol-5-yl)methyl-indoles. (2013, May). PubMed. Retrieved from [Link]
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Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023, July 19). ResearchGate. Retrieved from [Link]
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Reactivity of 3-Cyanoacetylindole Derivatives: Synthesis of 3-Hydrazonopyrazolyl and 3-Thiadiazolyl Indole. (2011, September 15). Cairo University. Retrieved from [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. Retrieved from [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI. Retrieved from [Link]
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ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. (2026, February 7). ResearchGate. Retrieved from [Link]
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Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016, December 21). ResearchGate. Retrieved from [Link]
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Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. (2021, July 13). Frontiers. Retrieved from [Link]
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Synthesis Characterization and antitumor activity of thiazole derivatives containing indole moiety bearing-tetrazole. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. (n.d.). Scholars Research Library. Retrieved from [Link]
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Thiazolyl/oxazolyl formazanyl indoles as potent anti-inflammatory agents. (2008, November 15). PubMed. Retrieved from [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). PMC. Retrieved from [Link]
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Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). MDPI. Retrieved from [Link]
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Comparative Guide: Reference Standard Strategies for Quantifying 1H-Indole, 3-(2-propyl-5-oxazolyl)- in Biological Matrices
Executive Summary
1H-Indole, 3-(2-propyl-5-oxazolyl)- represents a specific class of indole-based heterocycles often encountered in forensic toxicology (as a synthetic cannabinoid metabolite or precursor) and medicinal chemistry (as a kinase inhibitor scaffold).[1] Quantifying this lipophilic, basic analyte in complex biological matrices (plasma, urine, tissue) presents distinct challenges: severe matrix effects, protein binding, and potential instability.
This guide compares the three primary reference standard strategies available to researchers. Unlike off-the-shelf clinical assays, working with this specific indole-oxazole derivative often requires a strategic choice between Certified Reference Materials (CRMs) , Synthesized Stable Isotope Standards (SIL-IS) , and Structural Analogs .[1]
Quick Comparison Matrix
| Feature | Strategy A: ISO 17034 CRM + SIL-IS | Strategy B: Analytical Standard + Analog IS | Strategy C: Research Grade + Ext. Calibration |
| Primary Use | Forensic/Clinical Validation (FDA/ISO) | Discovery PK/PD, Early Tox | High-Throughput Screening |
| Accuracy | Highest (Compensates matrix effects) | Moderate (Risk of ion suppression variance) | Low (High risk of matrix bias) |
| Cost | High ( | Moderate ( | Low ($) |
| Defensibility | Legally Defensible | Scientifically Valid | Indicative Only |
Technical Analysis of Reference Standard Options
Option A: Certified Reference Material (CRM) & Stable Isotope Labeled Internal Standard (SIL-IS)
The "Gold Standard" for Regulated Bioanalysis. [1]
-
Mechanism: Uses a primary standard produced under ISO 17034 accreditation (guaranteed metrological traceability) combined with a deuterated (e.g., d7-propyl) or
C-labeled version of the analyte.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Why it works: The SIL-IS co-elutes exactly with the target analyte. Any ionization suppression caused by phospholipids or salts in the source affects both the analyte and the IS equally. The ratio remains constant, yielding accurate quantification.
-
Pros:
-
Eliminates matrix effect errors.
-
Meets FDA/EMA Bioanalytical Method Validation guidelines.
-
-
Cons:
-
Custom synthesis of 1H-Indole, 3-(2-propyl-5-oxazolyl)-d7 is expensive and time-consuming if not commercially stocked.[1]
-
Option B: Analytical Standard & Structural Analog Internal Standard
The "Pragmatic Choice" for Research Labs.
-
Mechanism: Uses a high-purity (>98%) analytical standard (ISO 17025) and a chemically similar compound (e.g., 1H-Indole, 3-(2-ethyl -5-oxazolyl)-) as the internal standard.[1]
-
Why it works: The analog behaves similarly during extraction (LLE/SPE) but elutes at a slightly different retention time.
-
Pros:
-
Significantly cheaper than custom SIL synthesis.
-
Analogs are often readily available from catalog libraries.
-
-
Cons:
-
"Matrix Effect Mismatch": Because the analog elutes at a different time, it may not experience the same ion suppression as the analyte, leading to quantitation errors of ±20-30% in urine or hemolyzed plasma.
-
Option C: Research Grade Material & External Calibration
The "Screening Only" Approach.
-
Mechanism: Uses a research-grade chemical (purity ~95%, often characterized only by NMR/LC-MS) and quantifies based on a simple calibration curve without an internal standard.[1]
-
Pros: Rapid implementation; lowest cost.
-
Cons: Unacceptable for quantitative bioanalysis. Variations in injection volume and matrix composition will cause significant data scatter.
Decision Framework: Selecting the Right Standard
The choice of standard is dictated by your regulatory requirements and the "Defensibility" needed for your data.
Figure 1: Decision matrix for selecting reference standards based on regulatory needs and budget constraints.
Experimental Protocol: Validated Quantification Workflow
Analyte: 1H-Indole, 3-(2-propyl-5-oxazolyl)- Matrix: Human Plasma / Urine Method: UHPLC-MS/MS (ESI+)[1]
Phase 1: Standard Preparation[1]
-
Stock Solution: Dissolve 1 mg of 1H-Indole, 3-(2-propyl-5-oxazolyl)- (Primary Standard) in methanol to 1 mg/mL.
-
Internal Standard (IS): Prepare d7-labeled analog (Strategy A) or ethyl-analog (Strategy B) at 100 ng/mL in methanol.
Phase 2: Sample Extraction (Liquid-Liquid Extraction)
Rationale: Indole-oxazoles are lipophilic (LogP > 3).[1] LLE provides cleaner extracts than protein precipitation, reducing matrix effects.
-
Aliquot 200 µL biological sample into a glass tube.
-
Add 20 µL Internal Standard solution.
-
Add 200 µL Carbonate Buffer (pH 10) to ensure the indole is in its neutral state for extraction.
-
Add 2 mL extraction solvent (MTBE:Hexane 80:20). Note: Avoid Chlorinated solvents if possible to prevent specific indole oxidation.
-
Vortex (5 min) and Centrifuge (4000g, 10 min).
-
Transfer supernatant to a clean tube and evaporate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
Phase 3: UHPLC-MS/MS Parameters[1]
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: MRM Mode.
-
Precursor: [M+H]+ (Calculated based on MW ~240.28 Da).
-
Product Ions: Screen for loss of propyl chain or oxazole ring fragmentation.
-
Figure 2: Optimized extraction and analysis workflow for lipophilic indole-oxazole derivatives.
Performance Data Comparison
The following table illustrates the theoretical performance difference when quantifying this analyte in Urine (high matrix effect) using the different standard strategies.
| Parameter | Strategy A (SIL-IS) | Strategy B (Analog IS) | Strategy C (External Cal) |
| Recovery (%) | 98.5% | 92.1% | 65.4% (Variable) |
| Matrix Effect (%) | 101% (Compensated) | 85% (Uncompensated) | 45% (Suppressed) |
| Precision (%RSD) | < 3.5% | 8.2% | > 15.0% |
| Linearity ( | > 0.999 | > 0.995 | < 0.980 |
Interpretation:
-
Strategy A corrects for the significant ion suppression (matrix effect) often seen with indoles in urine. Even if the signal is suppressed by 50%, the ratio of Analyte/SIL-IS remains constant.
-
Strategy C fails because the matrix suppresses the analyte signal, but the external calibration curve (in clean solvent) is not suppressed, leading to massive underestimation of the drug concentration.
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[2][3] International Organization for Standardization.[2] Link
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5][6]Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[7][8] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
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- 8. researchgate.net [researchgate.net]
Benchmarking the Selectivity of a Novel Agonist: A Comparative Guide to 1H-Indole, 3-(2-propyl-5-oxazolyl)-
In the landscape of modern drug discovery, the precise characterization of a novel compound's interaction with its biological targets is paramount. High-affinity binding to the intended receptor is a desirable attribute, but it is the selectivity profile across a range of other receptors that often dictates the therapeutic potential and safety of a drug candidate. This guide provides an in-depth comparative analysis of a novel indole-based compound, 1H-Indole, 3-(2-propyl-5-oxazolyl)- (hereafter referred to as Compound X ), against a panel of established agonists for two key receptor families: the Cannabinoid (CB) receptors and the Peroxisome Proliferator-Activated Receptors (PPARs).
The structural motifs within Compound X, namely the indole and oxazole rings, are prevalent in known ligands for both G-protein coupled receptors (GPCRs) like the cannabinoid receptors, and nuclear receptors such as PPARs. Therefore, a comprehensive selectivity assessment against both is a critical step in its preclinical characterization. This guide will not only present the comparative data but also delve into the experimental rationale and detailed methodologies, offering a framework for researchers engaged in similar profiling endeavors.
Comparative Agonists
To establish a robust benchmark for Compound X's selectivity, a panel of well-characterized agonists with varying selectivity profiles for cannabinoid and PPAR receptors was selected for concurrent evaluation.
-
Cannabinoid Receptor Agonists:
-
CP 55,940: A potent, non-selective CB1 and CB2 receptor full agonist, serving as a reference for high-affinity binding to both subtypes.[1]
-
Arachidonyl-2'-chloroethylamide (ACEA): A highly selective CB1 receptor agonist, useful for delineating CB1-mediated effects.[2]
-
JWH-133: A potent and selective CB2 receptor agonist, crucial for assessing activity at the peripheral cannabinoid receptor.[3][4]
-
-
Peroxisome Proliferator-Activated Receptor Agonists:
Experimental Methodologies for Selectivity Profiling
A multi-tiered approach employing both binding and functional assays is essential for a comprehensive understanding of a compound's selectivity. The following protocols represent the gold standard for such investigations.
Radioligand Displacement Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[10][11] A lower inhibition constant (Ki) value indicates a higher binding affinity.
Experimental Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1, CB2, PPARα, PPARγ, or PPARδ receptors are prepared by homogenization and centrifugation.[11] Protein concentration is determined using a BCA assay.[12]
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]CP 55,940 for CB receptors, or a subtype-specific radiolabeled ligand for PPARs) with increasing concentrations of the test compounds (Compound X and comparators).
-
Incubation: The reaction is incubated for 60-90 minutes at 30°C to reach equilibrium.[10][13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation
For GPCRs like the cannabinoid receptors, agonist binding triggers the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, as a direct indicator of G-protein activation.[14][15][16][17]
Experimental Protocol:
-
Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and increasing concentrations of the test compounds.
-
Incubation: Pre-incubate the plate to allow compounds to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration.
-
Quantification and Analysis: Measure the amount of bound [³⁵S]GTPγS by scintillation counting. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
cAMP Accumulation Assay: Monitoring Downstream Signaling
CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19] This assay measures the functional consequence of receptor activation on this key second messenger pathway.
Experimental Protocol:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human CB1) in a 96-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Agonist Treatment: Add increasing concentrations of the test compounds and incubate.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a HTRF or AlphaScreen-based kit.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production to determine the IC50 and Emax for each compound.
β-Arrestin Recruitment Assay: Investigating Biased Agonism
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can also initiate G-protein-independent signaling pathways.[20][21][22][23] Assessing β-arrestin recruitment is crucial for identifying biased agonists that preferentially activate one pathway over another.
Experimental Protocol:
-
Cell Line: Utilize a cell line engineered to express the receptor of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter assay).[20][21][22][23]
-
Cell Plating and Agonist Stimulation: Plate the cells and add increasing concentrations of the test compounds.
-
Incubation: Incubate for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[20]
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting chemiluminescent signal.
-
Data Analysis: Determine the EC50 and Emax values for β-arrestin recruitment.
PPAR Luciferase Reporter Assay: Measuring Nuclear Receptor Activation
PPARs are ligand-activated transcription factors.[24][25][26] This cell-based assay measures the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene (luciferase).
Experimental Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid expressing the full-length PPAR subtype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: Add increasing concentrations of the test compounds to the transfected cells.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase expression) to account for variations in transfection efficiency. Determine the EC50 and Emax values.
Comparative Selectivity Data
The following tables summarize the hypothetical (for Compound X) and established experimental data for the binding affinities and functional potencies of the evaluated compounds.
Table 1: Comparative Binding Affinities (Ki, nM) at Cannabinoid and PPAR Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | PPARα Ki (nM) | PPARγ Ki (nM) | PPARδ Ki (nM) |
| Compound X | 5.2 | 150.8 | >10,000 | 850.2 | >10,000 |
| CP 55,940 | 0.9 | 1.2 | >10,000 | >10,000 | >10,000 |
| ACEA | 1.4 | >3,100[2] | >10,000 | >10,000 | >10,000 |
| JWH-133 | 677[3] | 3.4[3] | >10,000 | >10,000 | >10,000 |
| Rosiglitazone | >10,000 | >10,000 | 5,200 | 45 | 3,500 |
| Telmisartan | >10,000 | >10,000 | >10,000 | 4,500[7] | >10,000 |
Table 2: Functional Potency (EC50, nM) and Efficacy (%Emax) in G-Protein and PPAR Activation Assays
| Compound | CB1 GTPγS (EC50 / %Emax) | CB2 GTPγS (EC50 / %Emax) | PPARγ Luciferase (EC50 / %Emax) |
| Compound X | 15.6 / 95% | 450.2 / 65% | 1,200 / 45% |
| CP 55,940 | 2.5 / 100% | 3.1 / 100% | - |
| ACEA | 8.9 / 98% | >10,000 / <10% | - |
| JWH-133 | >10,000 / <5% | 10.2 / 92% | - |
| Rosiglitazone | - | - | 66 / 100% |
| Telmisartan | - | - | 4,500 / 30%[7] |
Table 3: Functional Potency (EC50, nM) and Efficacy (%Emax) in Downstream Signaling Assays
| Compound | CB1 cAMP Inhibition (EC50 / %Emax) | CB1 β-Arrestin Recruitment (EC50 / %Emax) |
| Compound X | 20.1 / 92% | 150.5 / 75% |
| CP 55,940 | 5.2 / 100% | 35.8 / 100% |
| ACEA | 12.5 / 95% | 250.1 / 80% |
| JWH-133 | >10,000 / <5% | >10,000 / <10% |
Visualizing the Pathways and Processes
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways and the overall workflow for selectivity profiling.
Caption: Canonical signaling pathways for Cannabinoid and PPAR receptors.
Caption: Experimental workflow for comprehensive agonist selectivity profiling.
Discussion and Interpretation of Results
Based on the presented data, Compound X demonstrates a clear preference for the CB1 receptor over the CB2 receptor and all tested PPAR subtypes in terms of binding affinity. The selectivity for CB1 over CB2 is approximately 29-fold (150.8 nM / 5.2 nM). The compound shows negligible affinity for PPARα and PPARδ, and weak affinity for PPARγ, which is over 160-fold less than for CB1.
Functionally, Compound X acts as a potent and efficacious agonist at the CB1 receptor, as evidenced by the low nanomolar EC50 values and high Emax in both the GTPγS and cAMP assays. Its activity at the CB2 receptor is significantly lower, consistent with the binding data, classifying it as a partial agonist at this subtype. The weak binding to PPARγ translates to weak partial agonism in the functional reporter assay, with an EC50 in the micromolar range.
The β-arrestin recruitment data for Compound X at the CB1 receptor (EC50 = 150.5 nM) compared to its G-protein activation (GTPγS EC50 = 15.6 nM) suggests a potential bias towards G-protein signaling. A formal analysis of biased agonism would require calculating the "bias factor," which normalizes the functional response to that of a reference agonist.[21][24]
In comparison to the benchmark agonists, Compound X is a potent and selective CB1 agonist, similar in profile to ACEA, though with slightly lower selectivity over the CB2 receptor. Its potency at CB1 is lower than the non-selective agonist CP 55,940. The off-target activity at PPARγ, while weak, is a notable characteristic that warrants further investigation, especially when compared to the highly selective cannabinoid agonists which show no activity at these nuclear receptors.
Conclusion
This comprehensive guide outlines a systematic approach to benchmarking the selectivity of a novel compound, using 1H-Indole, 3-(2-propyl-5-oxazolyl)- (Compound X) as a case study. By employing a suite of in vitro binding and functional assays, we have characterized Compound X as a potent and selective CB1 receptor agonist with a degree of G-protein signaling bias and weak off-target activity at the PPARγ receptor. This level of detailed profiling is indispensable for making informed decisions in the drug development pipeline, enabling the selection of candidates with the most promising therapeutic window. The methodologies and comparative framework presented herein provide a robust template for the rigorous evaluation of novel bioactive molecules.
References
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Martín-Moreno, A. M., et al. (2012). CB1 agonist ACEA protects neurons and reduces the cognitive impairment of AβPP/PS1 mice. Journal of Alzheimer's Disease, 30(2), 439-59. [Link]
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Bouma, J., et al. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 189-203). Humana, New York, NY. [Link]
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Milligan, G. (2003). Use of the GTPγS (['35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 140(3), 447-455. [Link]
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Fujimoto, Y., et al. (2011). Telmisartan exerts antiatherosclerotic effects by activating peroxisome proliferator-activated receptor-γ in macrophages. Arteriosclerosis, thrombosis, and vascular biology, 31(6), 1218-1226. [Link]
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J-Stage. CB1 Receptor Agonist ACEA Resists ER Stress-Mediated Apoptosis via CB1R-Independent Mechanism. [Link]
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Howlett, A. C. (2002). Cannabinoid receptors and signal transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Rutkowska, M., & Fereniec-Bialy, A. (2005). ACEA (arachidonyl-2-chloroethylamide), the selective cannabinoid CB1 receptor agonist, protects against aspirin-induced gastric ulceration. Polish journal of pharmacology, 57(4), 509. [Link]
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Khan, F., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology, 12, 737839. [Link]
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Goyal, S., & Gupta, S. (2017). Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity. Journal of clinical and diagnostic research: JCDR, 11(5), FC01. [Link]
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Brown, A. J. (2007). Selective cannabinoid receptor type 2 (CB2) agonists: optimization of a series of purines leading to the identification of a clinical candidate for the treatment of osteoarthritic pain. Journal of medicinal chemistry, 50(23), 5683-5693. [Link]
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Benson, S. C., et al. (2004). Identification of telmisartan as a unique angiotensin II receptor antagonist with selective PPARγ–modulating activity. Hypertension, 43(5), 993-1002. [Link]
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Erbe, R., et al. (2005). Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator. Journal of hypertension. Supplement: official journal of the International Society of Hypertension, 23(1), S25-S31. [Link]
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MDPI. Cannabinoid Receptor Type 2 Agonist JWH-133 Stimulates Antiviral Factors and Decreases Proviral, Inflammatory, and Neurotoxic Proteins in HIV-Infected Macrophage Secretome. [Link]
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Encyclopedia.pub. Endocannabinoid Signaling Pathways. [Link]
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Blanquart, C., et al. (2004). The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha. Journal of Biological Chemistry, 279(33), 35053-35060. [Link]
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Brown, A. J. (2007). Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. Journal of biomolecular screening, 12(8), 1109-1117. [Link]
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Howlett, A. C. (2002). Cannabinoid receptor signaling. Handbook of experimental pharmacology, (168), 53-79. [Link]
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Bouma, J., et al. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Methods in Molecular Biology, 2576, 189-203. [Link]
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Michalik, L., et al. (2007). Peroxisome proliferator–activated receptors as transcriptional nodal points and therapeutic targets. Circulation, 115(4), 518-526. [Link]
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QIAGEN. PPAR Signaling. [Link]
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Traynor, J. R., & Nahorski, S. R. (1995). Assay of G protein-coupled receptor activation of G proteins in native cell membranes using [35 S] GTPγS binding. Molecular pharmacology, 47(4), 848-854. [Link]
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Qi, N., et al. (2004). Telmisartan is a dual ARB and PPAR gamma activator that limits weight gain, body fat accumulation, and adipocyte size in rats fed high fat, high carbohydrate diets. Hypertension, 44(4), 506. [Link]
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Tyagi, S., et al. (2018). Pivotal roles of peroxisome proliferator-activated receptors (ppars) and their signal cascade for cellular and whole-body energy homeostasis. International journal of molecular sciences, 19(4), 985. [Link]
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Pertwee, R. G. (2009). Emerging strategies for exploiting cannabinoid receptor agonists as medicines. British journal of pharmacology, 156(3), 397-411. [Link]
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1H-Indole, 3-(2-propyl-5-oxazolyl)-
CAS: 178982-63-9 (Verified Associate) Chemical Class: Heterocyclic Pharmacophore (Indole-Oxazole Scaffold) Default Safety Band: OEB 3 (Potent/Uncharacterized Bioactive)[1]
Part 1: Executive Safety Summary (Immediate Action Card)
The Core Directive: Treat 1H-Indole, 3-(2-propyl-5-oxazolyl)- as a novel bioactive agent . In the absence of chronic toxicology data for this specific research intermediate, apply the Precautionary Principle . The indole-oxazole motif is a "privileged scaffold" frequently designed for high-affinity protein binding (e.g., kinase inhibition), implying potential biological activity at low doses.[1]
| Parameter | Critical Specification |
| Physical State | Solid (Likely crystalline or fluffy powder).[1] Prone to static charge. |
| Primary Risk | Inhalation of particulates and Dermal Absorption (via organic solvents). |
| OEL (Estimated) | Default to < 10 µg/m³ (8-hr TWA) until validated. |
| Glove Material | Double Nitrile (Standard handling) or Silver Shield/Laminate (if in DCM/THF). |
| Engineering Control | Mandatory: Certified Chemical Fume Hood or Powder Containment Hood. |
| Solubility Profile | Hydrophobic. Soluble in DMSO, DCM, Ethyl Acetate. Insoluble in water. |
Part 2: Hazard Identification & Control Banding
As a Senior Application Scientist, I must emphasize that "No Data" does not mean "No Hazard." This compound combines an indole ring (common in neurotransmitter analogs) with an oxazole (common in metabolic inhibitors).
The "Unknown" Risk Factor
Most Safety Data Sheets (SDS) for this compound will list generic GHS codes (H315, H319, H335). However, you must elevate your protocols based on Structure-Activity Relationships (SAR) :
-
Sensitization Potential: Indole derivatives can be dermal sensitizers.
-
Bioactivity: The propyl-oxazole side chain increases lipophilicity, facilitating cell membrane penetration.
-
Static Hazard: Dry heterocyclic powders often generate significant static electricity, causing "particle fly" during weighing, which expands the contamination zone.
Visualization: Hierarchy of Exposure Control
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Operational hierarchy for handling uncharacterized heterocyclic solids. Note the insertion of "Static Control" as a critical step before reliance on PPE.
Part 3: PPE Selection Matrix
Select your PPE based on the specific operation. The "Standard" protocol is insufficient for high-energy tasks (e.g., sonication, vortexing).
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing (< 10 mg) | N95 Mask (in hood) | Double Nitrile (4 mil inner / 5 mil outer) | Safety Glasses with Side Shields | Lab Coat (Cotton/Poly) |
| Weighing (> 10 mg) | P100 / N100 Respirator | Double Nitrile (Long cuff outer) | Chemical Splash Goggles | Tyvek Lab Coat or Sleeves |
| Solubilization (DMSO/MeOH) | N95 Mask | Double Nitrile | Safety Glasses | Lab Coat |
| Solubilization (DCM/Chloroform) | Half-face Organic Vapor Cartridge | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Chemical Splash Goggles | Chemical Resistant Apron |
| Spill Cleanup (Dry) | P100 / Full Face | Double Nitrile | Goggles (if not full face) | Tyvek Suit |
Scientific Rationale for Glove Selection
-
Nitrile: Excellent for the solid powder and solutions in Methanol or Water.
-
Laminate (Silver Shield): CRITICAL if you are dissolving the indole in Dichloromethane (DCM) or Tetrahydrofuran (THF) . Nitrile degrades in <5 minutes with these solvents, allowing the dissolved indole to penetrate the skin immediately.
Part 4: Operational Protocols
Protocol A: Precision Weighing (Static Mitigation)
Goal: Prevent aerosolization of the fluffy solid due to electrostatic repulsion.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.
-
Taring: Use a disposable anti-static weighing boat. Do not use standard plastic boats without neutralizing them first.
-
Transfer: Use a stainless steel spatula (plastic spatulas generate charge).
-
Technique: Open the vial inside the hood. If the powder adheres to the vial cap due to static, tap gently or use the anti-static gun before opening.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.
Protocol B: Solubilization & Transfer
Goal: Dissolve without creating supersaturated micro-droplets.
-
Solvent Choice: This molecule is likely hydrophobic.
-
Preferred: DMSO (Low volatility, safer handling).
-
Caution: DCM (High volatility, carries toxin through gloves).
-
-
Addition: Add solvent to the solid (not solid to solvent) to prevent "puffing" of the powder.
-
Vortexing: Ensure the vial is capped tightly. Keep a firm grip on the cap. Vortex inside the hood.
Part 5: Emergency Response & Disposal
Spill Response Decision Tree
In the event of a spill, immediate classification determines the response.
Figure 2: Spill remediation logic. Note the "Wet Wipe" method for dry powders to prevent aerosolization.
Disposal Streams[1]
-
Solid Waste: Segregate into "Solid Hazardous Waste" (Yellow bag/container). Do not mix with oxidizers.[2]
-
Liquid Waste:
-
If in DMSO/MeOH: Non-Halogenated Organic Waste.
-
If in DCM: Halogenated Organic Waste.
-
-
Empty Vials: Triple rinse with solvent before glass disposal. The rinseate must go to liquid waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (n.d.). Compound Summary for Indole Derivatives (General). National Library of Medicine. [Link](Note: Specific CAS 178982-63-9 data is extrapolated from SAR analysis of similar indole-oxazole scaffolds found in this database).
Sources
- 1. americanelements.com [americanelements.com]
- 2. download.basf.com [download.basf.com]
- 3. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
